molecular formula C29H28FN7O4 B15605260 AHR antagonist 5 hemimaleate

AHR antagonist 5 hemimaleate

カタログ番号: B15605260
分子量: 557.6 g/mol
InChIキー: TVIZDKILPUOLEI-YQXMEYCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AHR antagonist 5 hemimaleate is a useful research compound. Its molecular formula is C29H28FN7O4 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H28FN7O4

分子量

557.6 g/mol

IUPAC名

(E)-but-2-enedioic acid;(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1

InChIキー

TVIZDKILPUOLEI-YQXMEYCDSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to IK-175: A Potent and Selective AHR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aryl hydrocarbon receptor (AHR) antagonist, IK-175. It details its chemical structure, physicochemical properties, mechanism of action, and its effects on AHR signaling and the immune system. This document also includes detailed experimental protocols and quantitative data to support further research and development.

Core Compound Details: Structure and Chemical Properties

IK-175 is a potent, selective, and orally active small molecule inhibitor of the aryl hydrocarbon receptor. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of IK-175

PropertyValue
IUPAC Name (R)-N-(2-(5-fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1][2][3]triazin-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
CAS Number 2247950-42-9
Molecular Formula C25H24FN7
Molecular Weight 441.51 g/mol
Appearance Solid
Solubility 10 mM in DMSO
SMILES CC(C)c1cc2n(n1)c(nc(c3cc(F)cn=c3)n2)N[C@H]4CCc5c([nH]c6ccccc56)C4

Mechanism of Action and AHR Signaling Pathway

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the AHR can be activated by various ligands, such as kynurenine, leading to immunosuppression. IK-175 acts as a direct antagonist of the AHR, blocking its activation and subsequent downstream signaling.

Upon binding to its ligand, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription. One of the key target genes is CYP1A1, which is involved in xenobiotic metabolism.

IK-175 effectively inhibits the translocation of the AHR to the nucleus, thereby preventing the transcription of AHR-dependent genes. This blockade of AHR signaling leads to a shift in the immune microenvironment from an immunosuppressive to an anti-tumor state.

AHR Signaling Pathway and Inhibition by IK-175.

In Vitro and In Vivo Activity

IK-175 has demonstrated potent and selective AHR antagonism in a variety of preclinical models.

Table 2: In Vitro and In Vivo Activity of IK-175

Assay/ModelSpecies/Cell LineEndpointResultReference
HepG2 DRE-Luciferase Reporter Assay Human (HepG2)IC5091 nM (with 80 nM VAF347)[1]
AHR Radioligand Binding Competition Assay Not SpecifiedBinding AffinityCompetitive binder[2]
Activated Human T-cells HumanCYP1A1 InhibitionIC50 = 11 nM[2]
Activated Human T-cells HumanIL-22 InhibitionIC50 = 7 nM[2]
Activated Human T-cells HumanIL-2 ProductionIncreased[2]
Th17 Differentiation Assay HumanIL-17A-/IL-22+ T-cellsDecreased[2]
In Vivo AHR Target Engagement Mouse (Balb/c)Cyp1a1 Transcription InhibitionDose-dependent[2]
Syngeneic Mouse Tumor Models (CT26, B16-IDO1) MouseAntitumor ActivitySignificant, alone and with anti-PD-1[1]

Experimental Protocols

HepG2 DRE-Luciferase Reporter Assay

This assay is used to determine the potency of compounds in inhibiting AHR-mediated gene transcription.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

  • Transfection: Cells are transiently transfected with a DRE-luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple DREs.

  • Plating: Transfected cells are plated in multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of IK-175 or a vehicle control (e.g., DMSO).

  • AHR Agonist Stimulation: An AHR agonist (e.g., 80 nM VAF347) is added to the wells to induce AHR activation.

  • Incubation: The plates are incubated for a defined period (e.g., 6 hours) to allow for gene transcription and luciferase expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of IK-175.

HepG2_DRE_Luciferase_Assay_Workflow HepG2 DRE-Luciferase Reporter Assay Workflow start Start culture Culture HepG2 Cells start->culture transfect Transfect with DRE-Luciferase Reporter Plasmid culture->transfect plate Plate Transfected Cells transfect->plate treat Treat with IK-175 (various concentrations) plate->treat stimulate Stimulate with AHR Agonist (e.g., VAF347) treat->stimulate incubate Incubate for 6 hours stimulate->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse read Measure Luminescence lyse->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

HepG2 DRE-Luciferase Reporter Assay Workflow.
AHR Radioligand Binding Competition Assay

This assay is employed to determine the ability of a test compound to compete with a known radiolabeled AHR ligand for binding to the receptor.

General Protocol Outline:

  • Receptor Preparation: A source of AHR is required, which can be prepared from cell lysates (e.g., from HepG2 cells) or purified recombinant AHR protein.

  • Incubation: The AHR preparation is incubated with a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]-TCDD) and varying concentrations of the unlabeled test compound (IK-175).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.

  • Quantification of Radioactivity: The amount of radioactivity associated with the receptor-bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Immunomodulatory Effects of IK-175

IK-175 has been shown to modulate the activity of various immune cells, leading to a more pro-inflammatory and anti-tumor microenvironment.

  • T-Cells: In activated human T-cells, IK-175 inhibits the expression of the AHR target gene CYP1A1 and the production of the immunosuppressive cytokine IL-22.[2] Conversely, it increases the production of the pro-inflammatory cytokine IL-2.[2]

  • Th17 Differentiation: IK-175 influences the differentiation of T helper 17 (Th17) cells. Specifically, it leads to a decrease in the population of IL-17A⁻, IL-22⁺ expressing T-cells, which are considered to have immunosuppressive functions.[2]

These effects demonstrate the potential of IK-175 to reverse AHR-mediated immune suppression in the tumor microenvironment and enhance anti-tumor immunity.

Conclusion

IK-175 is a promising AHR antagonist with a well-defined chemical structure and potent biological activity. Its ability to selectively block the AHR signaling pathway and modulate immune cell function provides a strong rationale for its development as a therapeutic agent in oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in further exploring the potential of IK-175.

References:

[1] Probechem. IK-175 | AhR antagonist. (n.d.). [4] InvivoChem. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3. (n.d.). [2] Ikena Oncology. (2022). Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. AACR Journals.

References

Technical Guide: Mechanism of Action of AHR Antagonist 5 Hemimaleate (IK-175)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine (B1673888), leads to broad immunosuppression, thereby facilitating tumor immune evasion. AHR antagonist 5 hemimaleate, also known as IK-175, is a potent, selective, and orally bioavailable antagonist of the AHR. This technical guide provides an in-depth overview of the mechanism of action of IK-175, detailing its effects on AHR signaling, immune cell modulation, and anti-tumor activity. The information presented herein is a synthesis of preclinical data from peer-reviewed publications and publicly available patent literature.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90).

Upon binding of an agonist ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from the chaperone complex and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. Key AHR target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, and immunomodulatory cytokines such as Interleukin-22 (IL-22).[2]

The activation of the AHR signaling pathway, particularly by ligands like kynurenine which is often present at high levels in the tumor microenvironment, has profound immunosuppressive effects.[3] These include promoting the differentiation of naïve T cells into regulatory T cells (Tregs) and suppressing the activity of effector T cells.[2]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90 Complex Ligand->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Conformational Change & Chaperone Dissociation AHR_nuc AHR AHR_active->AHR_nuc Nuclear Translocation AHR_ARNT AHR/ARNT Heterodimer AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Activation Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Figure 1: Canonical AHR Signaling Pathway.

Mechanism of Action of this compound (IK-175)

This compound (IK-175) is a selective inhibitor of the AHR signaling pathway.[4] Its primary mechanism of action is to competitively bind to the AHR, thereby preventing the binding of agonist ligands. This blockade of ligand binding inhibits the subsequent activation of the AHR, its translocation to the nucleus, and the transcription of its target genes.[1][4]

By inhibiting the AHR pathway, IK-175 effectively reverses the immunosuppressive effects of AHR activation in the tumor microenvironment.[3] This leads to a more pro-inflammatory state, characterized by an increase in pro-inflammatory cytokines and a decrease in immunosuppressive cytokines.[2]

IK175_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90 Complex Ligand->AHR_complex Binding Blocked Blocked_AHR Inactive AHR Complex AHR_complex->Blocked_AHR Remains Inactive IK175 IK-175 (this compound) IK175->AHR_complex Competitive Binding No_Translocation No Nuclear Translocation Blocked_AHR->No_Translocation No_Transcription No Target Gene Transcription No_Translocation->No_Transcription Immune_Activation Restoration of Anti-Tumor Immunity No_Transcription->Immune_Activation

Figure 2: Antagonistic Mechanism of IK-175.

Quantitative Data

The following tables summarize the key quantitative data for this compound (IK-175) from preclinical studies.

Table 1: In Vitro Potency of IK-175

AssayCell Line/SystemAgonistIC50Reference
AHR-dependent Luciferase ReporterHuman/Rodent Cell Lines-~35-150 nM[4]
CYP1A1 Gene ExpressionActivated Human T cells-11 nM[2]
IL-22 Gene ExpressionActivated Human T cells-30 nM[2]
IL-22 Protein ProductionActivated Human T cells-7 nM[2]
AHR ActivityGeneral-< 0.5 µM[5]

Table 2: Pharmacokinetic Properties of IK-175 in Mice

ParameterValueReference
Dose3 mg/kg (IV and PO)[2]
Oral Bioavailability~50%[2]
Elimination Half-life~7 hours[2]

Table 3: In Vivo Efficacy of IK-175 in a Syngeneic Mouse Model

TreatmentDoseScheduleOutcomeReference
AHR antagonist 5 (IK-175)10 mg/kgp.o. daily for 3 weeksSignificantly inhibited tumor growth[6]
AHR antagonist 5 (IK-175) + anti-PD-110 mg/kgp.o. daily for 3 weeksSignificantly inhibited tumor growth compared to anti-PD-1 alone[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AHR-Dependent Luciferase Reporter Assay

This assay is used to determine the ability of a compound to inhibit AHR-mediated transcription.

  • Cell Lines: Human or rodent cell lines engineered to express a luciferase reporter gene under the control of a DRE-containing promoter.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of IK-175 or vehicle control for a specified period (e.g., 1 hour).

    • Add an AHR agonist (e.g., kynurenine or a synthetic agonist) to induce AHR activity.

    • Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent inhibition of AHR activity for each concentration of IK-175 relative to the agonist-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

CYP1A1/IL-22 Gene Expression Analysis in Human T cells

This protocol measures the effect of IK-175 on the expression of AHR target genes in primary immune cells.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Isolate human T cells from PBMCs.

    • Activate the T cells using anti-CD3 and anti-CD28 antibodies.

    • Treat the activated T cells with a concentration range of IK-175.

    • Incubate the cells for a specified time (e.g., 24-72 hours).

    • Harvest the cells and isolate total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP1A1, IL22, and a housekeeping gene for normalization.

    • Calculate the relative gene expression changes and determine the IC50 values for inhibition.[2]

Th17 Differentiation Assay

This assay assesses the impact of IK-175 on the differentiation of naïve T cells into Th17 cells, a process influenced by AHR signaling.

  • Cell Source: Naïve CD4+ T cells isolated from human PBMCs.

  • Protocol:

    • Culture naïve CD4+ T cells under Th17-polarizing conditions, which typically include anti-CD3/CD28 stimulation and a cocktail of cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23).

    • Include different concentrations of IK-175 or an AHR agonist (as a control) in the culture medium.

    • After a period of differentiation (e.g., 5-7 days), restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., monensin).

    • Perform intracellular cytokine staining for IL-17A and IL-22.

    • Analyze the percentage of IL-17A+ and IL-22+ cells by flow cytometry.[2]

Th17_Differentiation_Workflow start Isolate Naïve CD4+ T cells from human PBMCs culture Culture with anti-CD3/CD28 and Th17-polarizing cytokines start->culture treatment Add IK-175 (or controls) culture->treatment incubate Incubate for 5-7 days treatment->incubate restimulate Restimulate with PMA/Ionomycin + Protein Transport Inhibitor incubate->restimulate stain Intracellular staining for IL-17A and IL-22 restimulate->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 3: Experimental Workflow for Th17 Differentiation Assay.

Syngeneic Mouse Tumor Model for In Vivo Efficacy

This in vivo model is used to evaluate the anti-tumor activity of IK-175 in an immunocompetent setting.

  • Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing B16 melanoma tumors.

  • Protocol:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment groups (e.g., vehicle, IK-175, anti-PD-1, IK-175 + anti-PD-1).

    • Administer IK-175 orally (p.o.) at the specified dose and schedule (e.g., 10-25 mg/kg daily).[2][6]

    • Administer other therapies (e.g., anti-PD-1 antibody intraperitoneally).

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).

Conclusion

This compound (IK-175) is a promising novel cancer immunotherapy agent that targets the AHR signaling pathway. By competitively inhibiting the AHR, IK-175 effectively blocks the immunosuppressive signals mediated by AHR activation in the tumor microenvironment. Preclinical data demonstrate its potent in vitro activity in inhibiting AHR target gene expression and modulating T cell differentiation. Furthermore, in vivo studies have shown its oral bioavailability and significant anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing clinical evaluation of IK-175 will provide further insights into its therapeutic potential in various solid tumors.[2]

References

The Aryl Hydrocarbon Receptor Signaling Pathway: A Double-Edged Sword in Cancer Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical player in cancer biology. Initially recognized for its role in mediating the toxic effects of environmental pollutants like dioxin, the AHR is now understood to be a key regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Its context-dependent function, acting as both a tumor suppressor and a promoter, makes the AHR signaling pathway a complex and compelling target for cancer therapy. This guide provides a comprehensive overview of the AHR signaling pathway in cancer development, detailing its core mechanisms, summarizing key quantitative data, and providing protocols for essential experimental investigation.

The Core AHR Signaling Pathways

The AHR resides in the cytoplasm in an inactive complex with chaperone proteins, including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1][2] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[2] In the nucleus, it dissociates from the chaperone complex and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[2][3] This is known as the canonical pathway .

However, the AHR can also signal through non-canonical pathways that are independent of ARNT and XREs. These pathways involve interactions with other transcription factors and signaling molecules, such as NF-κB, RELB, and the estrogen receptor (ER), expanding the repertoire of AHR-regulated genes and cellular functions.[1]

Canonical AHR Signaling

The canonical pathway is the most well-characterized AHR signaling route. The binding of ligands, which can be exogenous (e.g., polycyclic aromatic hydrocarbons like benzo[a]pyrene) or endogenous (e.g., tryptophan metabolites like kynurenine), triggers the nuclear translocation of the AHR and its dimerization with ARNT.[2][3] The AHR/ARNT heterodimer then acts as a transcription factor, modulating the expression of a wide array of genes, most notably the cytochrome P450 family of enzymes (e.g., CYP1A1, CYP1B1), which are involved in xenobiotic metabolism.[3]

Canonical AHR Signaling Pathway
Non-Canonical AHR Signaling

The AHR's influence extends beyond the canonical pathway through its interactions with other key cellular players. These non-canonical pathways contribute significantly to the diverse and often contradictory roles of AHR in cancer.

  • Crosstalk with NF-κB: The AHR can physically interact with components of the NF-κB signaling pathway, such as RelA and RelB, to modulate inflammatory responses. This interaction can either enhance or suppress NF-κB-dependent gene expression in a context-specific manner.[1]

  • Interaction with Estrogen Receptor (ER): In hormone-dependent cancers like breast cancer, the AHR can interact with the estrogen receptor alpha (ERα). This crosstalk often leads to the inhibition of ERα signaling, which can have anti-proliferative effects.[2]

  • Other Interacting Partners: The AHR has been shown to interact with other transcription factors and signaling molecules, including KLF6, influencing cell cycle regulation and other cellular processes.[4]

Non-Canonical AHR Signaling Pathways

The Dichotomous Role of AHR in Cancer

The role of AHR in cancer is complex and often appears contradictory, with studies reporting both tumor-promoting and tumor-suppressing functions. This duality is influenced by the specific cancer type, the cellular context, and the nature of the AHR ligand.

  • Tumor Promoter: In many cancers, including certain types of lung, head and neck, and breast cancers, high AHR expression and constitutive activity are associated with increased proliferation, migration, invasion, and resistance to therapy.[5][6] The AHR can promote tumorigenesis by upregulating genes involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and angiogenesis.[1]

  • Tumor Suppressor: Conversely, in other contexts, such as in some models of colon and liver cancer, AHR activation has been shown to have anti-proliferative and pro-apoptotic effects.[7] The tumor-suppressive functions of AHR can be mediated through the inhibition of pro-oncogenic pathways like Wnt/β-catenin and the induction of cell cycle inhibitors.[5]

AHR in the Tumor Microenvironment and Immunity

The AHR plays a pivotal role in shaping the tumor microenvironment (TME) and modulating anti-tumor immunity. Cancer cells can exploit the AHR pathway to create an immunosuppressive environment that facilitates tumor growth and immune evasion.

  • Tryptophan Metabolism: A key mechanism involves the metabolism of the amino acid tryptophan into kynurenine (B1673888) by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Kynurenine is an endogenous AHR ligand that, upon activating AHR in immune cells, can suppress the activity of effector T cells and promote the differentiation of regulatory T cells (Tregs), which dampen the anti-tumor immune response.[2]

  • Immune Cell Regulation: AHR activation can directly impact the function of various immune cells within the TME, including dendritic cells, macrophages, and natural killer (NK) cells, often leading to a more tolerogenic and less inflammatory phenotype.[8]

Quantitative Data in AHR Signaling

The following tables summarize key quantitative data related to AHR ligands, inhibitors, and target gene expression changes in cancer cells.

Table 1: Binding Affinities (EC50) of Select AHR Ligands in Cancer Cell Lines

LigandCell LineAssayEC50Reference
2,3,7,8-TCDDHepa-1c1c7Reporter Assay~1 nM[2]
KynurenineVariousReporter Assay10-100 µM[2]
FICZVariousReporter Assay0.1-1 nM[5]
Benzo[a]pyreneHepa-1c1c7EROD Assay~10 nM[3]
Indole-3-carbinolMCF-7Reporter Assay~50 µM[9]

Table 2: Inhibitory Concentrations (IC50) of AHR Antagonists

InhibitorCell LineAssayIC50Reference
CH-223191VariousReporter Assay1-10 µM[10]
GNF351VariousReporter Assay~100 nM[11]
CB7993113Oral Squamous CarcinomaCell Viability~1 µM[12]

Table 3: Fold Change in AHR Target Gene Expression in Cancer Cells

LigandCell LineTarget GeneFold Change (mRNA)Treatment ConditionsReference
TCDD (10 nM)MCF-7CYP1A1>100-fold24 hours[3]
TCDD (10 nM)HepG2CYP1B1~50-fold24 hours[13]
Kynurenine (100 µM)Colon Cancer CellsALDH1A32-5 fold24 hours[3]
Benzo[a]pyrene (1 µM)HaCaTCYP1A1>1000-fold24 hours[11]

Experimental Protocols

Investigating the AHR signaling pathway requires a range of molecular and cellular biology techniques. The following sections provide detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay for AHR

This protocol details the steps to identify the genomic regions where AHR binds in cancer cells.

Materials:

  • Cancer cell line of interest

  • Formaldehyde (B43269) (37%)

  • Glycine (1.25 M)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • Anti-AHR antibody and corresponding IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells with cell lysis buffer on ice to release the nuclei.

  • Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-AHR antibody or an IgG control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the enriched DNA by qPCR using primers for known or putative AHR target gene promoters, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

ChIP Assay Workflow ChIP Assay Workflow start Cancer Cells in Culture crosslink 1. Cross-link with Formaldehyde start->crosslink lysis 2. Cell and Nuclear Lysis crosslink->lysis shear 3. Chromatin Shearing (Sonication) lysis->shear ip 4. Immunoprecipitation with Anti-AHR Antibody shear->ip capture 5. Capture with Protein A/G Beads ip->capture wash 6. Wash to Remove Non-specific Binding capture->wash elute 7. Elution and Reverse Cross-linking wash->elute purify 8. DNA Purification elute->purify analysis 9. Analysis (qPCR or ChIP-seq) purify->analysis

ChIP Assay Workflow
AHR Reporter Gene Assay

This assay is used to quantify the transcriptional activity of AHR in response to ligands or inhibitors.

Materials:

  • Cancer cell line of interest

  • AHR reporter plasmid (containing XREs upstream of a luciferase gene)

  • Transfection reagent

  • 96-well cell culture plates

  • Test compounds (agonists and antagonists)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Transfection: Transfect the cells with the AHR reporter plasmid using a suitable transfection reagent. Co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (agonists or antagonists in the presence of a known agonist).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control for agonists or the percent inhibition for antagonists.

AHR Reporter Gene Assay Workflow AHR Reporter Gene Assay Workflow start Seed Cancer Cells (96-well plate) transfect Transfect with AHR Reporter Plasmid start->transfect treat Treat with Test Compounds (Agonists/Antagonists) transfect->treat incubate Incubate (18-24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Data Analysis (Fold Induction / % Inhibition) measure->analyze

References

GNF351: A Comprehensive Technical Guide to its Selectivity and Off-Target Profile as an Aryl Hydrocarbon Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of exogenous and endogenous compounds. Its role in xenobiotic metabolism, immune modulation, and carcinogenesis has rendered it a significant target for therapeutic intervention. GNF351 has emerged as a potent and selective antagonist of the AHR. This technical guide provides an in-depth analysis of GNF351's selectivity, off-target effects, and the experimental methodologies used for its characterization.

GNF351, a derivative of StemRegenin 1 (SR1), is distinguished as a "pure" AHR antagonist, meaning it effectively blocks AHR signaling without exhibiting partial agonist activity, a common drawback of other AHR modulators.[1] Its high affinity for the AHR ligand-binding pocket allows for complete antagonism of both dioxin response element (DRE)-dependent and -independent signaling pathways.[1][2][3] This guide aims to equip researchers and drug development professionals with a thorough understanding of GNF351's pharmacological profile.

On-Target Activity and Selectivity

GNF351 demonstrates high-affinity binding to the Aryl Hydrocarbon Receptor, effectively competing with ligands for the AHR's ligand-binding pocket.[1][4] This direct interaction underlies its potent antagonist activity.

Parameter Species/System Value Assay Type
IC50 Humanized AHR (in mouse liver cytosol)62 nMLigand Competition Binding Assay
IC50 Human Hepatoma Cells (HepG2 40/6)8.5 nMDRE-Luciferase Reporter Assay
IC50 Murine Hepatoma Cells (H1L1.1c2)116 nMDRE-Luciferase Reporter Assay

Table 1: Potency of GNF351 in various in vitro models.[2][5]

The antagonist activity of GNF351 is not species-specific, with demonstrated efficacy in both human and murine cell lines.[1] However, higher concentrations of GNF351 are required to achieve the same level of antagonism in murine cells, which is attributed to the approximately 10-fold higher affinity of the murine AHR for the agonist TCDD.[6] Despite this, the affinity of GNF351 for both the human and mouse AHR is considered to be similar.[6] GNF351 has been shown to effectively antagonize the AHR-mediated transcriptional activity induced by various agonists, including the potent exogenous agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and the endogenous agonist 3-indoxyl-sulfate (I3S).[1][6]

Off-Target Effects and Pharmacokinetics

A critical aspect of drug development is understanding a compound's off-target effects. While comprehensive off-target screening panel data for GNF351 is not publicly available, its high potency at the AHR suggests that off-target effects are likely to be minimized at effective therapeutic concentrations.[1]

The primary known interactions of GNF351 outside of its direct AHR antagonism are related to its metabolism. In vitro studies have identified that the metabolism of GNF351 is primarily mediated by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, CYP3A4, and CYP3A5.[2] This is a crucial consideration for potential drug-drug interactions, as co-administration with inhibitors or inducers of these enzymes could alter the pharmacokinetic profile of GNF351.[2]

Pharmacokinetic studies have revealed that GNF351 has poor oral absorption, with negligible levels detected in mouse serum and urine after oral administration.[2] Consequently, its in vivo effects following oral gavage are largely confined to the gastrointestinal tract.[2][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of GNF351's mechanism of action and the methods used to characterize it, the following diagrams illustrate key signaling pathways and experimental workflows.

AHR_Signaling_Pathway AHR Signaling Pathway and Point of GNF351 Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD) AHR AHR Ligand->AHR Binds GNF351 GNF351 GNF351->AHR Blocks Binding Complex AHR-HSP90-AIP Complex AHR->Complex HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex AHR_ARNT AHR-ARNT Heterodimer Complex->AHR_ARNT Translocates & Binds ARNT ARNT ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Transcription Gene Transcription (e.g., CYP1A1, AHRR) DRE->Transcription Initiates Experimental_Workflow Experimental Workflow for Assessing AHR Antagonism cluster_binding Binding Affinity Assessment cluster_functional Functional Antagonism Assessment cluster_agonist Partial Agonist Activity Assessment Binding_Assay Competitive Ligand Binding Assay Binding_Result Determine IC50 for AHR Binding Binding_Assay->Binding_Result Reporter_Result Determine IC50 for Functional Antagonism Reporter_Assay DRE-Luciferase Reporter Assay Reporter_Assay->Reporter_Result qPCR qPCR for AHR Target Genes qPCR_Result Quantify Inhibition of Endogenous Gene Expression qPCR->qPCR_Result Agonist_Result Confirm Lack of Agonist Activity Agonist_Assay DRE-Luciferase Assay (GNF351 alone) Agonist_Assay->Agonist_Result On_Off_Target On-Target vs. Off-Target Profile of GNF351 cluster_on_target On-Target Effects cluster_off_target Off-Target & Pharmacokinetic Profile GNF351 GNF351 AHR Aryl Hydrocarbon Receptor (AHR) GNF351->AHR CYPs CYP1A1/2, CYP3A4/5 GNF351->CYPs Metabolized by GI_Tract Gastrointestinal Tract GNF351->GI_Tract Limited to (oral admin.) AHR_Antagonism Potent & 'Pure' Antagonism AHR->AHR_Antagonism High Affinity Binding Metabolism Metabolism CYPs->Metabolism Absorption Poor Oral Absorption GI_Tract->Absorption

References

IK-175: A Technical Overview of its Kinase and Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-175 is a potent, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4][5][6] AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][4][7] In the tumor microenvironment, the AHR pathway can be activated by ligands such as kynurenine, an amino acid metabolite, leading to immunosuppression and promoting tumor growth.[1][4][7] IK-175 is designed to block this pathway, thereby restoring anti-tumor immunity.[5] Its high selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential. This document provides a detailed examination of the selectivity profile of IK-175 against a broad range of kinases and other receptors.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a transcription factor that, upon binding to ligands like kynurenine, translocates from the cytoplasm to the nucleus.[8] In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), which then binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of target genes, including those that modulate immune cell activity, such as CYP1A1, CYP1B1, and AHRR.[9] This signaling cascade can lead to an immunosuppressive tumor microenvironment.[4] IK-175 acts as a selective AHR antagonist, effectively blocking this process.[6][7][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR AHR Ligand->AHR Binds Complex AHR-Ligand Complex AHR->Complex IK175 IK-175 IK175->AHR Inhibits NucComplex AHR-ARNT Complex Complex->NucComplex Translocates to Nucleus ARNT ARNT ARNT->NucComplex DRE DRE (DNA) Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Transcription Activates Immunosuppression Immunosuppression Transcription->Immunosuppression NucComplex->DRE Binds

Caption: AHR signaling pathway and the inhibitory action of IK-175.

Selectivity Profile of IK-175

A comprehensive assessment of the selectivity of IK-175 was conducted to evaluate its potential for off-target activities. The molecule was screened against large panels of kinases, receptors, and enzymes.

Kinase Selectivity

IK-175 demonstrated a highly selective profile with minimal interaction with a wide array of kinases.[4] The compound was screened at a high concentration to identify potential off-target kinase interactions.

Panel TypeNumber of KinasesIK-175 ConcentrationResult
Kinase Panel (Wild-Type)37110 µmol/LShowed limited to no significant inhibitory activity.[9]
Receptor and Enzyme Selectivity

To further characterize its specificity, IK-175 was evaluated against a broad panel of non-kinase receptors, transporters, and enzymes. The results underscore its high selectivity for AHR.

Panel/Assay TypeNumber of TargetsIK-175 ConcentrationResult
Receptor & Enzyme Panel871 µmol/LShowed limited activity against the targets in the panel.[9]
Pregnane X Receptor (PXR) Agonist Assay1Concentration ResponseNo agonistic activity observed.[9]
Pregnane X Receptor (PXR) Antagonist Assay1> 3 µmol/LOnly minimal inhibitory activity was detected at concentrations above 3 µmol/L.[9]

Experimental Protocols

The selectivity of IK-175 was established using standardized, industry-accepted screening platforms and experimental designs.

Kinase and Receptor Screening Workflow

A tiered approach was utilized to characterize the selectivity profile of IK-175. An initial broad screening at a high concentration was performed to identify any potential off-target interactions. This was followed by more detailed concentration-response assays for specific targets of interest, such as the structurally related PXR.

G cluster_primary Primary Screening cluster_secondary Secondary / Follow-up Assays A IK-175 Compound B Kinase Panel (371 kinases @ 10 µM) A->B C Receptor/Enzyme Panel (87 targets @ 1 µM) A->C E IC50 Determination (for subset of kinases) B->E For any identified hits D PXR Functional Assays (Agonist & Antagonist Modes) C->D Based on structural similarity to AHR F Data Analysis & Selectivity Profile D->F E->F

Caption: Experimental workflow for IK-175 selectivity profiling.

Detailed Methodologies
  • Kinase Selectivity Screen : IK-175 was screened in duplicate at a concentration of 10 µmol/L against the Reaction Bio Kinase Panel of 371 wild-type kinases.[9] For a subset of these kinases, IC50 values were determined using 10-dose, 3-fold serial dilutions starting from a 10 µmol/L concentration.[9] All kinase reactions were carried out at an ATP concentration of 10 µmol/L.[9]

  • Receptor, Transporter, and Enzyme Selectivity Screen : The Eurofins Scientific Safety Screen 87 panel was used to assess the binding of IK-175 (at 1 µmol/L, tested in duplicate) to a wide range of targets.[9] This screen included 74 binding assays and 13 enzyme assays.[9] The results were presented as the percent inhibition compared to control conditions.[9]

  • PXR Functional Assays : The potential for agonist and antagonist activity of IK-175 against the Pregnane X Receptor (PXR), a receptor structurally similar to AHR, was assessed in concentration-response functional assays conducted by Eurofins Scientific.[9]

Conclusion

The comprehensive screening data robustly demonstrate that IK-175 is a highly selective inhibitor of the Aryl Hydrocarbon Receptor.[8][9] It exhibits minimal inhibitory activity against a broad panel of 371 kinases and 87 other receptors, transporters, and enzymes.[4][9] This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile and reinforcing its potential as a targeted immunotherapy for various cancers.[10][11]

References

The Aryl Hydrocarbon Receptor Antagonist 5-Hemimaleate: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the potent and orally bioavailable Aryl Hydrocarbon Receptor (AHR) antagonist, 5-hemimaleate, also known as IK-175 in its free base form. This document consolidates key data from preclinical studies, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant biological pathways.

Introduction

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular proliferation. Its dysregulation has been implicated in various pathologies, including cancer. AHR antagonists represent a promising therapeutic strategy to counteract AHR-mediated immunosuppression in the tumor microenvironment. AHR antagonist 5-hemimaleate has emerged as a significant investigational compound in this class.

Pharmacokinetics

IK-175, the free base of AHR antagonist 5-hemimaleate, has demonstrated favorable pharmacokinetic properties across multiple preclinical species, supporting its development as an orally administered therapeutic.

Preclinical Pharmacokinetic Parameters

Quantitative pharmacokinetic data for IK-175 have been primarily established in murine models. The following tables summarize the key PK parameters following intravenous and oral administration in Balb/c mice.

Table 1: Pharmacokinetic Parameters of IK-175 in Balb/c Mice (Single 3 mg/kg Dose) [1]

ParameterIntravenous (IV)Oral (PO)
Cmax -204 ng/mL
Tmax -Not explicitly stated
AUC 2,081 ng·h/mL1,091 ng·h/mL
Half-life (t½) ~7 hours~7 hours
Oral Bioavailability -~50%

Pharmacokinetic studies have also been conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys, with the compound showing good oral exposure in rats and monkeys[1].

Experimental Protocols for Pharmacokinetic Studies

Animal Models:

  • Mice: Male Balb/c mice are typically used.

  • Other Species: Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys have also been utilized in pharmacokinetic profiling[1].

Dosing:

  • A single dose of 3 mg/kg is administered for both intravenous and oral routes in mice[1].

  • The vehicle for oral administration is often a formulation designed to enhance solubility and absorption.

Sample Collection and Analysis:

  • Blood samples are collected at various time points post-administration.

  • Plasma concentrations of IK-175 are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profiles using non-compartmental analysis.

  • Oral bioavailability is calculated as (AUCoral / AUCIV) × 100%.

Pharmacodynamics

AHR antagonist 5-hemimaleate exerts its biological effects by inhibiting the AHR signaling pathway. Its pharmacodynamic profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

Table 2: In Vitro Pharmacodynamic Parameters of AHR Antagonist 5-hemimaleate/IK-175

ParameterValueCell Line/Assay
IC50 < 0.5 µMNot explicitly stated
Mechanism of Action

IK-175 functions as a competitive antagonist of the AHR. It effectively blocks the translocation of the AHR from the cytoplasm to the nucleus, thereby preventing the transcription of AHR target genes such as CYP1A1[2]. This inhibition of AHR signaling leads to a modulation of the immune response, characterized by a decrease in anti-inflammatory cytokines and an increase in pro-inflammatory cytokines.

In Vivo Pharmacodynamics

In vivo studies have demonstrated the on-target activity of IK-175. Oral administration of the compound dose-dependently blocks ligand-stimulated AHR activation of Cyp1a1 transcription in the liver and spleen of mice[3]. Furthermore, IK-175 has shown significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies[3].

Experimental Protocols for Pharmacodynamic Studies

In Vitro Assays:

  • AHR Reporter Gene Assay: HepG2 cells stably transfected with a dioxin response element (DRE)-driven luciferase reporter gene are used to assess the inhibitory activity of the compound on AHR-mediated transcription.

  • Cytokine Release Assays: Primary human immune cells are stimulated in the presence of the AHR antagonist, and the levels of secreted cytokines (e.g., IL-10, IL-22, IFN-γ) are measured by ELISA or other immunoassays.

  • Gene Expression Analysis: The effect of the antagonist on the expression of AHR target genes (e.g., CYP1A1) is quantified using quantitative real-time PCR (qPCR).

In Vivo Models:

  • Syngeneic Tumor Models: Mice are implanted with tumor cells (e.g., CT26 colon carcinoma) to evaluate the anti-tumor efficacy of the AHR antagonist.

  • Pharmacodynamic Biomarker Analysis: Tissues (e.g., liver, spleen, tumor) are collected from treated animals to measure the expression of AHR target genes and assess the immune cell infiltrate.

Visualizations

AHR Signaling Pathway and Mechanism of Antagonist Action

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-AIP-p23 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Heterodimerization Ligand AHR Ligand (e.g., Kynurenine) Ligand->AHR_complex Binds Antagonist AHR Antagonist 5 (IK-175) Antagonist->AHR_complex Competitively Binds (Inhibition) DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO1, IL-10) DRE->Target_Genes Initiates Biological_Effects Immunosuppression Tumor Progression Target_Genes->Biological_Effects

Caption: AHR signaling pathway and the inhibitory action of AHR antagonist 5.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start: Animal Dosing dosing Administer IK-175 (IV or PO) to Balb/c Mice (n=3-5/group) start->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis calculation Pharmacokinetic Parameter Calculation (NCA) analysis->calculation end End: PK Profile calculation->end

Caption: Workflow for a typical in vivo pharmacokinetic study of IK-175.

Experimental Workflow for In Vivo Pharmacodynamic (Anti-Tumor Efficacy) Study

PD_Workflow start Start: Tumor Implantation implantation Implant Syngeneic Tumor Cells (e.g., CT26) into Mice start->implantation randomization Tumor Growth & Randomization into Treatment Groups implantation->randomization treatment Daily Oral Dosing: - Vehicle - IK-175 - Anti-PD-1 - IK-175 + Anti-PD-1 randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis (IHC, qPCR) monitoring->endpoint end End: Efficacy & PD Data endpoint->end

Caption: Workflow for an in vivo anti-tumor efficacy and pharmacodynamic study.

Clinical Development

IK-175 is currently being evaluated in a Phase 1 clinical trial (NCT04200963) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab[3][4]. Initial results have indicated that IK-175 is well-tolerated and shows preliminary signs of anti-tumor activity in this patient population[5][6].

Conclusion

AHR antagonist 5-hemimaleate (IK-175) is a promising, orally bioavailable small molecule with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. Its ability to inhibit the AHR signaling pathway and modulate the tumor immune microenvironment provides a strong rationale for its continued clinical development as a novel cancer therapeutic. The data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of AHR antagonism.

References

Preclinical Development and Characterization of IK-175: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and characterization of IK-175, a novel, potent, and selective orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). IK-175 is being investigated as an immunomodulatory agent for the treatment of solid tumors. This document details the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its preclinical evaluation.

Introduction: Targeting the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, the AHR pathway can be activated by various ligands, including kynurenine, a metabolite of tryptophan produced by the enzymes IDO1 and TDO2.[3][4] Activation of AHR in immune cells often leads to an immunosuppressive state, hindering the body's natural anti-tumor response and contributing to resistance to checkpoint inhibitors.[3][4] IK-175 is a small molecule inhibitor designed to block this AHR-mediated immunosuppression, thereby restoring and enhancing anti-tumor immunity.[1][2]

Mechanism of Action

IK-175 is a selective antagonist of the AHR.[1][2] By binding to the AHR, it prevents the receptor's translocation to the nucleus and subsequent transcription of target genes that promote an immunosuppressive tumor microenvironment.[1][2] Preclinical studies have shown that IK-175 can reverse the effects of AHR activation, leading to a decrease in anti-inflammatory cytokines and an increase in pro-inflammatory cytokines, ultimately promoting an anti-tumor immune response.[2][3]

cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine Kynurenine IDO1/TDO2->Kynurenine AHR_inactive AHR (inactive) Kynurenine->AHR_inactive Ligand Binding AHR_active AHR (active) + ARNT AHR_inactive->AHR_active Activation & Translocation IK-175 IK-175 IK-175->AHR_inactive Antagonism Nucleus Nucleus AHR_active->Nucleus DRE DRE Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Binding Immunosuppressive_Cytokines Immunosuppressive Cytokines (e.g., IL-10, IL-22) Gene_Transcription->Immunosuppressive_Cytokines Upregulation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IL-9) Gene_Transcription->Pro-inflammatory_Cytokines Downregulation Start Start Transfect Transfect HepG2 cells with DRE-Luc reporter plasmid Start->Transfect Plate Plate transfected cells Transfect->Plate Treat Add IK-175 dilutions and AHR agonist (VAF347) Plate->Treat Incubate Incubate for 6 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure luminescence Lyse->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End Start Start Inoculate Subcutaneously inoculate mice with tumor cells (e.g., CT26.WT) Start->Inoculate Tumor_Growth Allow tumors to establish and reach a specified volume Inoculate->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer treatment: - Vehicle - IK-175 (oral) - Other agent (e.g., anti-PD-1) - Combination Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until predefined endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition and other relevant parameters Endpoint->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols: In Vitro Cell-Based Assays for AHR Antagonist GNF351

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating cellular responses to a variety of environmental toxins and endogenous ligands. Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective AHR antagonists is of significant interest for therapeutic intervention. GNF351 has been identified as a potent AHR antagonist that effectively blocks the activation of the AHR signaling pathway.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the antagonistic activity of GNF351. The described methods are essential for researchers and scientists in the fields of toxicology, pharmacology, and drug development.

AHR Signaling Pathway and Mechanism of GNF351

The AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (e.g., TCDD), the complex translocates to the nucleus, where AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. GNF351 acts as a competitive antagonist, binding to the AHR and preventing agonist-induced nuclear translocation and subsequent target gene expression.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 AHR_Agonist AHR-Agonist AHR_complex->AHR_Agonist Translocation Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds GNF351 GNF351 (Antagonist) GNF351->AHR_complex Binds & Blocks ARNT ARNT AHR_Agonist->ARNT Dimerizes AHR_ARNT AHR-ARNT Complex DRE DRE AHR_ARNT->DRE Binds CYP1A1 CYP1A1 Gene DRE->CYP1A1 Activates Transcription mRNA mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed HepG2 cells into 96-well plates Transfect Transfect with DRE-luciferase reporter plasmid Seed_Cells->Transfect Incubate_24h Incubate for 24 hours Transfect->Incubate_24h Add_GNF351 Add serial dilutions of GNF351 Incubate_24h->Add_GNF351 Incubate_1h Incubate for 1 hour Add_GNF351->Incubate_1h Add_Agonist Add AHR agonist (e.g., TCDD) Incubate_1h->Add_Agonist Incubate_6h Incubate for 6 hours Add_Agonist->Incubate_6h Lyse_Cells Lyse cells Incubate_6h->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Application Notes and Protocols: Characterizing AHR Antagonist 5 Hemimaleate using a DRE-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental toxins and endogenous molecules.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs).[2][3][4] This binding initiates the transcription of a battery of target genes, including cytochrome P450 enzymes like CYP1A1.[4][5] Dysregulation of the AHR signaling pathway has been implicated in numerous pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][6]

AHR antagonists are compounds that inhibit the receptor's activity, offering a promising therapeutic strategy.[6][] These antagonists can act through various mechanisms, such as competing with agonists for the ligand-binding pocket or preventing the AHR/ARNT complex from binding to DREs.[6] AHR antagonist 5 hemimaleate is a potent, orally active AHR antagonist with a reported IC50 of less than 0.5 µM.[8][9][10]

This document provides a detailed protocol for utilizing a DRE-luciferase reporter assay to characterize the antagonistic activity of this compound. This cell-based assay offers a robust and sensitive method for quantifying the ability of a compound to inhibit AHR activation in a high-throughput format.

Signaling Pathway and Antagonist Mechanism

The canonical AHR signaling pathway begins with a ligand binding to the cytosolic AHR complex, which is associated with chaperone proteins like Hsp90.[1][3] Ligand binding induces a conformational change, leading to the dissociation of chaperones and the translocation of the AHR into the nucleus. In the nucleus, AHR forms a heterodimer with ARNT.[1][3][] This AHR/ARNT complex then binds to DREs in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][3]

This compound is hypothesized to act as a competitive antagonist, binding to the ligand-binding pocket of the AHR and preventing its activation by agonists. This inhibition blocks the downstream events of nuclear translocation, dimerization with ARNT, and subsequent DRE-mediated gene transcription.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90 Complex AHR_active Activated AHR AHR_complex->AHR_active Translocates Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_complex Binds Antagonist AHR Antagonist 5 Hemimaleate Antagonist->AHR_complex Binds & Inhibits AHR_ARNT AHR/ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (on Luciferase Reporter Gene) AHR_ARNT->DRE Binds Transcription Luciferase Transcription DRE->Transcription Initiates Luminescence Luminescence Transcription->Luminescence Leads to

Figure 1: AHR Signaling Pathway and Antagonist Inhibition.

Experimental Workflow

The experimental workflow for the DRE-luciferase reporter assay involves several key steps, from cell culture and treatment to data acquisition and analysis. The entire process is typically completed over two to three days.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Data Acquisition cluster_analysis Data Analysis seed_cells Seed DRE-luciferase reporter cell line into 96-well plates prepare_compounds Prepare serial dilutions of This compound seed_cells->prepare_compounds treat_cells Treat cells with antagonist followed by agonist prepare_compounds->treat_cells prepare_agonist Prepare AHR agonist (e.g., TCDD at EC80) prepare_agonist->treat_cells incubate Incubate for 18-24 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence using a plate reader add_substrate->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Figure 2: DRE-Luciferase Reporter Assay Workflow.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents:

  • Cell Line: A suitable mammalian cell line stably transfected with a DRE-driven luciferase reporter construct (e.g., HepG2 40/6, H1L1.1c2).[11]

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • AHR Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or another suitable AHR agonist. Stock solution in DMSO (e.g., 1 µM).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Luciferase Assay System: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System).[12]

  • Assay Plates: White, clear-bottom 96-well cell culture plates.

  • DMSO: ACS grade.

  • Phosphate-Buffered Saline (PBS): Sterile.

Procedure:

Day 1: Cell Seeding

  • Culture the DRE-luciferase reporter cell line under standard conditions (37°C, 5% CO₂).

  • When cells reach 80-90% confluency, harvest them using standard trypsinization procedures.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare Antagonist Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

  • Prepare Agonist Solution: Dilute the TCDD stock solution in cell culture medium to a final concentration that elicits a submaximal response (EC₈₀). This concentration should be predetermined in a separate agonist dose-response experiment.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the antagonist dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 30-60 minutes at 37°C.

    • Add 50 µL of the prepared AHR agonist solution to all wells except for the "no agonist" control wells.

    • For control wells:

      • Vehicle Control: 100 µL of medium with DMSO.

      • Agonist Control: 50 µL of medium with DMSO + 50 µL of agonist solution.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared luciferase assay reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

The raw data will be in the form of relative light units (RLU). The data should be normalized and presented as a percentage of the agonist response.

Data Analysis Steps:

  • Subtract the average RLU of the vehicle control from all other RLU values.

  • Normalize the data by setting the agonist control (TCDD alone) to 100% activation.

  • Calculate the percentage inhibition for each concentration of this compound.

  • Plot the percentage inhibition against the log concentration of the antagonist.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Example Data Table:

Concentration of this compound (µM)Average RLUNormalized Response (% of Agonist)% Inhibition
0 (Vehicle)1,5000100
0 (Agonist Control)100,0001000
0.00195,00094.95.1
0.0180,00079.720.3
0.155,00054.345.7
0.525,00023.876.2
110,0008.691.4
102,0000.599.5

IC₅₀ Determination:

Based on the example data, the IC₅₀ value for this compound would be calculated from the dose-response curve.

IC50_Logic start Start with Normalized Data (% Inhibition vs. Log[Antagonist]) fit_curve Fit a sigmoidal dose-response curve start->fit_curve find_ic50 Determine the concentration at which inhibition is 50% fit_curve->find_ic50 result IC50 Value find_ic50->result

Figure 3: Logic for IC50 Determination.

Conclusion

The DRE-luciferase reporter assay is a powerful tool for characterizing the activity of AHR antagonists like this compound. The detailed protocol and data analysis workflow provided in these application notes will enable researchers to reliably determine the potency of this and other AHR modulators, facilitating drug discovery and development efforts targeting the AHR signaling pathway.

References

Application Notes and Protocols: AHR Antagonist 5 Hemimaleate in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of tumor immunity.[1][2] AHR, a ligand-activated transcription factor, is often constitutively activated in various cancers, contributing to an immunosuppressive tumor microenvironment (TME).[1][2] This activation can be driven by metabolites of tryptophan, such as kynurenine (B1673888), which are frequently elevated in the TME. The activated AHR can promote the differentiation of regulatory T cells (Tregs), suppress the function of cytotoxic T lymphocytes (CTLs), and modulate the activity of other immune cells to favor tumor growth and immune evasion.[1][2]

AHR antagonist 5 hemimaleate, also known as IK-175, is a potent and selective, orally active AHR inhibitor with an IC50 of less than 0.5 µM.[3] By blocking the AHR signaling pathway, IK-175 aims to reverse AHR-mediated immunosuppression and enhance anti-tumor immune responses. These application notes provide a summary of preclinical data and detailed protocols for the use of this compound in syngeneic mouse models, a critical tool for immuno-oncology research.

Data Presentation

The following tables summarize the in vivo efficacy of this compound (IK-175) in the CT26 syngeneic mouse model of colorectal cancer.

Table 1: In Vivo Efficacy of this compound (IK-175) in the CT26 Syngeneic Model [1]

Treatment GroupDosing RegimenMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
VehicleN/A~1500--
IK-17525 mg/kg, p.o., daily~1000~33%p = 0.0015
Anti-PD-110 mg/kg, i.p., every 3 days (5 doses)~750~50%p < 0.0001
IK-175 + Anti-PD-1As above~250~83%p < 0.0001

Table 2: Effect of this compound (IK-175) on the Tumor Microenvironment in the CT26 Model [1]

Treatment GroupImmune Cell PopulationChange vs. Vehicle
IK-175Pro-inflammatory Cytokines (e.g., IL-2)Increased
IK-175Anti-inflammatory Cytokines (e.g., IL-22)Decreased
IK-175Suppressive IL17A-, IL22+ expressing T cellsDecreased

Signaling Pathway

The AHR signaling pathway plays a pivotal role in tumor immune evasion. In the tumor microenvironment, tryptophan is metabolized into kynurenine by enzymes like IDO1 and TDO2. Kynurenine acts as an endogenous ligand for AHR. Upon binding, the AHR complex translocates to the nucleus, where it dimerizes with ARNT and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of genes that promote an immunosuppressive environment, including the differentiation of regulatory T cells (Tregs) and the suppression of cytotoxic T lymphocyte (CTL) function. AHR antagonists, such as this compound (IK-175), competitively bind to AHR, preventing its activation and nuclear translocation, thereby blocking the downstream immunosuppressive signaling and restoring anti-tumor immunity.

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell / Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Kynurenine Kynurenine AHR_complex AHR-HSP90 complex Kynurenine->AHR_complex Binds IDO1/TDO2->Kynurenine Activated_AHR Activated AHR AHR_complex->Activated_AHR Activation AHR_antagonist AHR Antagonist 5 Hemimaleate (IK-175) AHR_antagonist->AHR_complex Blocks AHR_ARNT AHR-ARNT complex Activated_AHR->AHR_ARNT Nuclear Translocation & Dimerization XRE XRE AHR_ARNT->XRE Binds Gene_Transcription Gene Transcription XRE->Gene_Transcription Immunosuppression Immunosuppression (Treg differentiation, CTL suppression) Gene_Transcription->Immunosuppression Leads to

Caption: AHR signaling pathway and the mechanism of this compound.

Experimental Protocols

Syngeneic Mouse Model Establishment

This protocol describes the establishment of the CT26 colorectal carcinoma model in BALB/c mice.

Materials:

  • CT26 murine colon carcinoma cell line

  • BALB/c mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27G)

Procedure:

  • Culture CT26 cells in complete medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Initiate treatment when tumors reach a mean volume of approximately 100-150 mm³.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound.

Materials:

  • This compound (IK-175)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles

Procedure:

  • Stock Solution Preparation: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation:

    • For a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a final concentration of 2.5 mg/mL.

  • Administration: Administer the formulation to mice via oral gavage at a dosage of 10 mg/kg. For a 20 g mouse, this corresponds to a volume of 80 µL. Dosing is typically performed daily.

In Vivo Efficacy Study Workflow

This workflow outlines a typical in vivo efficacy study combining this compound with an anti-PD-1 antibody.

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Monitoring Tumor Growth & Treatment Initiation cluster_Treatment Treatment Phase (e.g., 21 days) cluster_Endpoint Endpoint Analysis A1 Culture CT26 cells A2 Prepare cell suspension (2e6 cells/mL in PBS) A1->A2 B1 Inject 2e5 CT26 cells subcutaneously into BALB/c mice A2->B1 C1 Monitor tumor growth (caliper measurements) B1->C1 C2 Randomize mice into treatment groups when tumors reach ~100-150 mm³ C1->C2 D1 Group 1: Vehicle (p.o., daily) C2->D1 D2 Group 2: AHR Antagonist 5 (10 mg/kg, p.o., daily) C2->D2 D3 Group 3: Anti-PD-1 (10 mg/kg, i.p., q3d) C2->D3 D4 Group 4: Combination (AHR Antagonist 5 + Anti-PD-1) C2->D4 E1 Continue tumor volume and body weight monitoring D1->E1 D2->E1 D3->E1 D4->E1 E2 At study endpoint, collect tumors, spleens, and tumor-draining lymph nodes E1->E2 E3 Process tissues for immunophenotyping (Flow Cytometry) E2->E3

Caption: Experimental workflow for an in vivo efficacy study.

Immunophenotyping of Tumor-Infiltrating Lymphocytes

This protocol provides a general framework for analyzing immune cell populations within the tumor microenvironment using flow cytometry.

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Dissociator or similar

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tissue Processing:

    • Excise tumors and weigh them.

    • Mechanically and enzymatically dissociate tumors into a single-cell suspension according to the manufacturer's protocol of the tumor dissociation kit.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells if necessary.

    • Wash the cells with FACS buffer and count them.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Stain with a live/dead dye to exclude non-viable cells.

    • Block Fc receptors with Fc block to reduce non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

    • Wash the cells and resuspend them in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.

Table 3: Suggested Flow Cytometry Panel for TME Analysis in CT26 Model

MarkerCell TypeFluorochrome Suggestion
CD45All leukocytesBV510
CD3T cellsPE-Cy7
CD4Helper T cells, TregsAPC
CD8Cytotoxic T cellsFITC
FoxP3Regulatory T cellsPE
CD25Activated T cells, TregsBV421
Ki67Proliferating cellsPerCP-Cy5.5
PD-1Exhausted T cellsBV605
CD11bMyeloid cellsAPC-Cy7
F4/80MacrophagesPE
Ly6GNeutrophilsFITC
Ly6CMonocytesPerCP-Cy5.5

Conclusion

This compound (IK-175) is a promising immunotherapeutic agent that targets the AHR signaling pathway to reverse immunosuppression within the tumor microenvironment. The provided data and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of AHR antagonists in syngeneic mouse models. Careful consideration of experimental design, including appropriate controls and comprehensive endpoint analysis, is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Combination Therapy with AHR Antagonist 5 hemimaleate and Anti-PD-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. Tumors have developed sophisticated mechanisms to evade immune surveillance, a key hallmark of cancer.[1] Two critical pathways involved in this immune evasion are the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint axis.

The AHR is a ligand-activated transcription factor that, upon activation by metabolites like kynurenine (B1673888) in the TME, orchestrates an immunosuppressive program.[2][3] The PD-1/PD-L1 pathway serves as a crucial immune checkpoint; the engagement of PD-1 on T cells by PD-L1 on tumor cells leads to T-cell exhaustion and functional inactivation.[4][5]

Targeting these pathways individually has shown therapeutic promise, but resistance and limited response rates remain significant challenges. The combination of an AHR antagonist with an anti-PD-1 antibody represents a rational and promising strategy to overcome these limitations. By blocking AHR-mediated immunosuppression, AHR antagonists can create a more inflamed or "hot" tumor microenvironment, thereby sensitizing the tumor to PD-1 blockade and enhancing the anti-tumor immune response.[6][7][8]

This document provides a detailed overview of the mechanisms, preclinical data, and experimental protocols for investigating the combination therapy of AHR antagonist 5 hemimaleate and anti-PD-1.

Mechanism of Action

Aryl Hydrocarbon Receptor (AHR) Pathway in the Tumor Microenvironment

The AHR is a cytosolic transcription factor that becomes activated by various ligands.[1][9] In the context of cancer, the tryptophan catabolite kynurenine, produced by the enzymes IDO1 and TDO which are often overexpressed in tumors, is a key endogenous AHR ligand.[2][3] Ligand binding causes the AHR to translocate to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9] This complex then binds to specific DNA sequences, leading to the transcription of target genes that promote an immunosuppressive TME. This includes promoting the differentiation of regulatory T cells (Tregs), suppressing the function of cytotoxic CD8+ T cells, and upregulating immune checkpoint proteins like PD-1.[2][10]

G IDO IDO1/TDO2 (in Tumor/APCs) Kyn Kynurenine (AHR Ligand) IDO->Kyn Metabolism Trp Tryptophan Trp->IDO AHR_complex_c Cytosolic AHR Complex Kyn->AHR_complex_c Binds & Activates AHR_complex_n AHR-ARNT Complex AHR_complex_c->AHR_complex_n Nuclear Translocation DRE Dioxin Response Elements (DRE) AHR_complex_n->DRE Gene_exp Target Gene Transcription DRE->Gene_exp Suppression Immunosuppression • Treg Differentiation ↑ • CD8+ T-Cell Function ↓ • PD-1 Expression ↑ Gene_exp->Suppression AHRi AHR Antagonist 5 hemimaleate AHRi->AHR_complex_c Blocks Activation G cluster_Interaction Cell-Cell Interaction TumorCell Tumor Cell PDL1 PD-L1 MHC MHC-Antigen TCell T-Cell PD1 PD-1 TCR TCR PD1->PDL1 Inhibitory Signal TCell_Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->TCell_Exhaustion TCR->MHC Activation Signal AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks Interaction TCell_Activation T-Cell Activation (Tumor Cell Killing)

References

Application Notes and Protocols for In Vivo Formulation and Administration of an Aryl Hydrocarbon Receptor (AHR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the in vivo formulation and administration of an AHR antagonist designated "CMF-05 hemimaleate." The following application notes and protocols are therefore provided as a generalized guide for researchers, scientists, and drug development professionals working with novel AHR antagonists. The information is based on established methodologies for similar compounds and should be adapted and optimized for the specific physicochemical properties of the antagonist under investigation.

Introduction to AHR Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins and in modulating various physiological processes, including immune responses, cell proliferation, and differentiation.[1][2][3] Dysregulation of the AHR signaling pathway has been implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases.[1][4] AHR antagonists are small molecules that inhibit this pathway and represent a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview of the in vivo formulation and administration of a novel AHR antagonist, exemplified here as "AHR Antagonist X," for preclinical research.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. The AHR is part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[2] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][3] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1][3] Key target genes include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[4][5]

AHR antagonists function by competitively binding to the AHR, preventing the binding of endogenous or exogenous agonists and subsequent nuclear translocation and gene transcription.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP-p23 Complex Activated_AHR Activated AHR AHR_complex->Activated_AHR Activation Ligand Agonist Ligand Ligand->AHR_complex Binds Antagonist AHR Antagonist X Antagonist->AHR_complex Blocks AHR_ARNT AHR:ARNT Heterodimer Activated_AHR->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Caption: AHR Signaling Pathway and Point of Antagonism.

In Vivo Formulation of AHR Antagonist X

The successful in vivo administration of an AHR antagonist is highly dependent on its formulation. The choice of vehicle is critical for ensuring solubility, stability, and bioavailability. The following table summarizes potential vehicle compositions for a novel, hypothetical AHR antagonist.

Vehicle Component Purpose Example Concentration Considerations
Corn OilPrimary solvent for lipophilic compounds80-90% (v/v)Can influence lipid metabolism. Batch-to-batch variability.
EthanolCo-solvent to aid initial dissolution5-10% (v/v)Potential for toxicity at higher concentrations.
DMSOSolubilizing agent1-5% (v/v)Can have pharmacological effects and toxicity.
Tween® 80 / Cremophor® ELSurfactant to improve solubility and stability1-5% (v/v)Potential for hypersensitivity reactions (especially Cremophor® EL).
Saline / PBSAqueous phase for final dilutionq.s. to 100%Ensure isotonicity for injection routes.

Table 1: Example Vehicle Compositions for In Vivo Administration of AHR Antagonist X.

Experimental Protocols

Preparation of Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of AHR Antagonist X in a vehicle suitable for oral gavage or intraperitoneal injection.

Materials:

  • AHR Antagonist X

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of AHR Antagonist X in a sterile microcentrifuge tube.

  • Add a small volume of DMSO (e.g., 5% of the final volume) to dissolve the compound. Vortex thoroughly.

  • Gently warm the mixture if necessary to aid dissolution, but avoid overheating.

  • In a separate tube, prepare the required volume of corn oil.

  • Slowly add the dissolved AHR Antagonist X solution to the corn oil while vortexing.

  • Sonicate the final formulation for 5-10 minutes to ensure a homogenous suspension or solution.

  • Visually inspect the formulation for any precipitation before administration.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy Evaluation weigh 1. Weigh AHR Antagonist X dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Mix with Corn Oil Vehicle dissolve->mix sonicate 4. Sonicate for Homogeneity mix->sonicate dose 5. Dose Calculation (mg/kg) sonicate->dose administer 6. Administration (e.g., Oral Gavage) dose->administer agonist 7. Challenge with AHR Agonist administer->agonist collect 8. Collect Tissue Samples (e.g., Liver, Spleen) agonist->collect analyze 9. Analyze Target Gene Expression (e.g., qPCR for Cyp1a1) collect->analyze

Caption: General Experimental Workflow for In Vivo AHR Antagonist Studies.
In Vivo Administration

The choice of administration route depends on the experimental design and the pharmacokinetic properties of the antagonist.

Oral Gavage (p.o.):

  • Advantages: Clinically relevant route, less stressful than injections for repeated dosing.

  • Procedure: Administer the formulation using a ball-tipped gavage needle. The volume should typically not exceed 10 mL/kg for mice.

Intraperitoneal Injection (i.p.):

  • Advantages: Bypasses first-pass metabolism, often leads to higher bioavailability.

  • Procedure: Inject the formulation into the lower abdominal quadrant. The volume should not exceed 10 mL/kg for mice.

Table 2: Example Dosing Regimens for AHR Antagonist X in a Mouse Model.

Parameter Oral Gavage (p.o.) Intraperitoneal (i.p.)
Dose Range 10 - 100 mg/kg5 - 50 mg/kg
Frequency Once daily (QD)Once daily (QD)
Duration 7 - 28 days7 - 28 days
Vehicle Corn oil with 5% DMSOCorn oil with 5% DMSO
Volume 5 - 10 mL/kg5 - 10 mL/kg

Quantitative Data Presentation

The efficacy of an AHR antagonist is typically assessed by its ability to inhibit the induction of AHR target genes by an agonist. The following table presents hypothetical data from an in vivo study.

Table 3: Hypothetical In Vivo Efficacy of AHR Antagonist X in Mice. (Data are for illustrative purposes only)

Treatment Group Dose (mg/kg, p.o.) Liver Cyp1a1 mRNA Expression (Fold Change vs. Vehicle) Spleen IL-22 mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.21.0 ± 0.3
AHR Agonist (TCDD)10 µg/kg50.2 ± 8.515.6 ± 3.1
AHR Antagonist X + TCDD1025.1 ± 4.38.2 ± 1.9
AHR Antagonist X + TCDD308.7 ± 2.1 3.5 ± 0.9
AHR Antagonist X + TCDD1002.5 ± 0.8 1.8 ± 0.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to AHR Agonist (TCDD) group. Data are presented as mean ± SEM.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of novel AHR antagonists. It is imperative to conduct preliminary studies to determine the optimal formulation, administration route, and dosing regimen for any new chemical entity. Careful consideration of the compound's physicochemical properties and the specific aims of the study will ensure the generation of robust and reproducible preclinical data.

References

Application Notes and Protocols: Investigating Immune Modulation by IK-175 in T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-175 is a novel and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, the AHR pathway is often hijacked by cancer cells through the secretion of metabolites like kynurenine, leading to immunosuppression and tumor immune evasion.[1][2] IK-175 represents a promising therapeutic strategy to counteract this immunosuppression by blocking AHR signaling. These application notes provide detailed protocols for investigating the immunomodulatory effects of IK-175 on T-cells, focusing on its ability to enhance pro-inflammatory T-cell responses.

Mechanism of Action: IK-175 and T-cell Modulation

IK-175 exerts its immunomodulatory effects by directly targeting and inhibiting the AHR signaling pathway within T-cells. Upon binding to its ligands, such as kynurenine, the AHR translocates to the nucleus and drives the expression of genes that promote an anti-inflammatory and immunosuppressive phenotype.[1][2] By blocking this interaction, IK-175 shifts the balance towards a more pro-inflammatory T-cell response, which is crucial for effective anti-tumor immunity.

Key effects of IK-175 on T-cells include:

  • Increased Pro-inflammatory Cytokine Production: IK-175 treatment leads to a significant increase in the secretion of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), by activated T-cells.[1]

  • Decreased Anti-inflammatory Cytokine Production: The compound effectively inhibits the production of anti-inflammatory cytokines like Interleukin-22 (IL-22).[1]

  • Modulation of T-cell Differentiation: IK-175 influences the differentiation of T-helper (Th) cell subsets, notably by decreasing the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells.[1][2]

  • Inhibition of AHR Target Gene Expression: Treatment with IK-175 results in a dose-dependent inhibition of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and IL22.[1]

Data Presentation

The following tables summarize the quantitative effects of IK-175 on T-cell function based on preclinical studies.

Table 1: In Vitro Efficacy of IK-175 on Human T-cells [1]

ParameterMetricValue
AHR Target Gene Inhibition
CYP1A1 ExpressionIC₅₀11 nmol/L
IL22 ExpressionIC₅₀30 nmol/L
Cytokine Production
IL-22 ProductionIC₅₀7 nmol/L
IL-2 ProductionFold Increase~2-fold

Table 2: In Vivo Pharmacodynamic Effects of IK-175 in Mice [1]

TissueDose (mg/kg)Time (hours)Cyp1a1 Inhibition (%)
Liver 5478%
10493%
25498%
2510>94%
Spleen 5435%
10476%
25497%

Mandatory Visualizations

AHR_Signaling_Pathway AHR Signaling Pathway and Inhibition by IK-175 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine AHR_complex AHR Complex (AHR, HSP90, etc.) Kynurenine->AHR_complex binds AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT translocates & binds IK175 IK-175 IK175->AHR_complex inhibits ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL22) XRE->Target_Genes activates Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Caption: AHR signaling pathway and its inhibition by IK-175.

Experimental_Workflow Experimental Workflow for T-cell Analysis cluster_isolation 1. T-cell Isolation cluster_culture 2. T-cell Culture & Treatment cluster_analysis 3. Downstream Analysis PBMC Isolate PBMCs from whole blood Tcell_enrich Enrich for CD4+ or CD8+ T-cells (e.g., MACS) PBMC->Tcell_enrich Activation Activate T-cells (e.g., anti-CD3/CD28 beads) Tcell_enrich->Activation Treatment Treat with IK-175 (dose-response) Activation->Treatment Cytokine Cytokine Profiling (ELISA, Luminex) Treatment->Cytokine Gene_Expression Gene Expression Analysis (qPCR for CYP1A1, IL22) Treatment->Gene_Expression Flow_Cytometry Flow Cytometry (Th17/Treg phenotyping) Treatment->Flow_Cytometry

Caption: Workflow for analyzing IK-175's effects on T-cells.

Experimental Protocols

Human T-cell Isolation and Activation

Objective: To isolate primary human T-cells and activate them for subsequent experiments.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dynabeads™ Human T-Activator CD3/CD28

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.

  • Wash the enriched T-cells with RPMI 1640 medium.

  • Resuspend the T-cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.

  • Activate the T-cells by adding Dynabeads™ Human T-Activator CD3/CD28 at a bead-to-cell ratio of 1:1.

  • Incubate the cells at 37°C in a 5% CO₂ incubator.

Th17 Differentiation Assay

Objective: To differentiate naive CD4⁺ T-cells into Th17 cells in the presence or absence of IK-175.

Materials:

  • Naive CD4⁺ T Cell Isolation Kit

  • Anti-human CD3 and anti-human CD28 antibodies

  • Recombinant human IL-6, IL-23, IL-1β, and TGF-β1

  • Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies

  • IK-175

Protocol:

  • Isolate naive CD4⁺ T-cells from PBMCs using a negative selection kit.

  • Coat a 96-well plate with anti-human CD3 (1-5 µg/mL) and add soluble anti-human CD28 (1 µg/mL).

  • Seed the naive CD4⁺ T-cells at a density of 1-2 x 10⁵ cells/well.

  • Add the Th17 polarizing cytokine cocktail: IL-6 (20-50 ng/mL), IL-23 (20 ng/mL), IL-1β (10-20 ng/mL), and TGF-β1 (5-10 ng/mL).

  • Add anti-IL-4 (10 µg/mL) and anti-IFN-γ (10 µg/mL) to block differentiation into other T-helper subsets.

  • Add IK-175 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Culture the cells for 3-5 days at 37°C and 5% CO₂.

Cytokine Profiling by ELISA

Objective: To quantify the concentration of cytokines (e.g., IL-2, IL-22) in the supernatant of T-cell cultures.

Materials:

  • Human IL-2 and IL-22 ELISA kits

  • Cell culture supernatants from T-cell activation experiments

Protocol:

  • After the desired incubation period with IK-175, centrifuge the T-cell cultures at 300 x g for 10 minutes.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the ELISA for IL-2 and IL-22 according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis by qPCR

Objective: To measure the relative expression of AHR target genes (CYP1A1, IL22) in T-cells treated with IK-175.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR primers for CYP1A1, IL22, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR Master Mix

Protocol:

  • Harvest T-cells after treatment with IK-175 and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with primers for the target genes and the housekeeping gene.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and compared to the vehicle control.

T-cell Phenotyping by Flow Cytometry

Objective: To analyze the frequency of Th17 (IL-17A⁺) and other T-cell subsets in differentiation cultures.

Materials:

  • Fluorochrome-conjugated antibodies against CD4, IL-17A, and IL-22

  • Fixation/Permeabilization Buffer

  • Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)

Protocol:

  • Restimulate the differentiated T-cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Wash the cells and stain for the surface marker CD4.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Perform intracellular staining for IL-17A and IL-22.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of CD4⁺IL-17A⁺ and CD4⁺IL-22⁺ T-cells.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following IK-175 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-175 is a selective, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the immune system.[1][3] In the tumor microenvironment, the AHR pathway can be exploited by cancer cells to promote immunosuppression, often through the metabolism of tryptophan into kynurenine, which acts as an AHR ligand.[1][3] By inhibiting AHR, IK-175 aims to reverse this immunosuppression and restore anti-tumor immunity.[1][3] Preclinical and clinical studies have demonstrated that IK-175 can modulate immune cell activity, leading to a more pro-inflammatory phenotype within the tumor microenvironment.[1][4][5]

Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by novel immunotherapies like IK-175. This document provides detailed application notes and protocols for the flow cytometric analysis of various immune cell populations in response to IK-175 treatment, enabling researchers to effectively monitor and understand its pharmacodynamic effects.

Mechanism of Action of IK-175

IK-175 functions by blocking the activation of the Aryl Hydrocarbon Receptor (AHR). This inhibition prevents the downstream signaling cascade that leads to immunosuppression. Key immunological consequences of IK-175 treatment include:

  • Decreased Anti-Inflammatory Cytokines: Inhibition of AHR by IK-175 has been shown to reduce the release of anti-inflammatory cytokines, such as IL-22.[1]

  • Increased Pro-Inflammatory Cytokines: Conversely, IK-175 treatment leads to an increase in pro-inflammatory cytokines like IL-2.[1][2]

  • Modulation of T-cell Differentiation: IK-175 influences T-cell fate, leading to a decrease in suppressive T-cell populations.[1]

These effects collectively contribute to a shift in the immune landscape from a suppressed to an activated state, thereby promoting anti-tumor responses.

IK175_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tumor Cells Tumor Cells Tryptophan Tryptophan Tumor Cells->Tryptophan metabolize Kynurenine Kynurenine Tryptophan->Kynurenine AHR AHR Kynurenine->AHR activates Immune Cells Immune Cells Anti-Tumor Immunity Anti-Tumor Immunity Immune Cells->Anti-Tumor Immunity enhanced Pro-inflammatory Cytokines (IL-2) Pro-inflammatory Cytokines (IL-2) Immune Cells->Pro-inflammatory Cytokines (IL-2) increases Anti-inflammatory Cytokines (IL-22) Anti-inflammatory Cytokines (IL-22) Immune Cells->Anti-inflammatory Cytokines (IL-22) decreases AHR->Immune Cells suppresses IK-175 IK-175 IK-175->AHR inhibits

Caption: IK-175 Mechanism of Action.

Data Presentation: Expected Immunophenotypic Changes Post-IK-175 Treatment

The following tables summarize the anticipated quantitative changes in key immune cell populations and activation markers following IK-175 administration. These are representative examples, and actual results may vary depending on the experimental model and conditions.

Table 1: Changes in T-Cell Subsets

Cell PopulationMarker ProfileExpected Change with IK-175Rationale
Effector T CellsCD3+, CD8+, Granzyme B+IncreaseEnhanced anti-tumor cytotoxicity.
Helper T Cells (Th1)CD3+, CD4+, IFN-γ+IncreasePromotion of a pro-inflammatory response.
Regulatory T Cells (Tregs)CD3+, CD4+, CD25+, FoxP3+DecreaseReduction of immunosuppressive cell populations.[1]
IL-22 Producing T CellsCD3+, CD4+, IL-22+DecreaseDirect consequence of AHR inhibition.[1]
IL-2 Producing T CellsCD3+, CD4+, IL-2+IncreasePromotion of T-cell proliferation and activation.[1][2]

Table 2: Changes in Dendritic and Myeloid Cell Subsets

Cell PopulationMarker ProfileExpected Change with IK-175Rationale
Activated Dendritic Cells (DCs)CD11c+, MHC-II high, CD86+IncreaseEnhanced antigen presentation and T-cell co-stimulation.
M1 MacrophagesCD11b+, F4/80+, CD86+, iNOS+IncreaseShift towards a pro-inflammatory and anti-tumor phenotype.
M2 MacrophagesCD11b+, F4/80+, CD206+, Arg1+DecreaseReduction of immunosuppressive and pro-tumoral macrophages.
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+, Gr-1+DecreaseAlleviation of a major source of immunosuppression.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Tumors and Spleens

This protocol describes the dissociation of solid tumors and spleens to obtain single-cell suspensions suitable for flow cytometry.

Materials:

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (1 mg/mL)

  • DNase I (100 µg/mL)

  • 70 µm and 40 µm cell strainers

  • ACK lysis buffer (for spleens)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Excise tumor and spleen tissues from treated and control animals.

  • Mince the tissues into small pieces using a sterile scalpel.

  • Transfer the minced tissue into a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV, and DNase I.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Pipette the suspension up and down to further dissociate the tissue.

  • Pass the cell suspension through a 70 µm cell strainer.

  • For spleens, treat the cell suspension with ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

  • Wash the cells with PBS containing 2% FBS.

  • Pass the cells through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count the cells and assess viability using a hemocytometer and trypan blue.

  • Resuspend the cells at a concentration of 1x10^7 cells/mL in staining buffer.

Experimental_Workflow Tissue Collection (Tumor/Spleen) Tissue Collection (Tumor/Spleen) Mechanical Dissociation Mechanical Dissociation Tissue Collection (Tumor/Spleen)->Mechanical Dissociation Enzymatic Digestion Enzymatic Digestion Mechanical Dissociation->Enzymatic Digestion Filtration (70um) Filtration (70um) Enzymatic Digestion->Filtration (70um) RBC Lysis (Spleen) RBC Lysis (Spleen) Filtration (70um)->RBC Lysis (Spleen) Filtration (40um) Filtration (40um) RBC Lysis (Spleen)->Filtration (40um) Cell Staining Cell Staining Filtration (40um)->Cell Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Cell Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Caption: Experimental Workflow.
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

This protocol outlines the staining procedure for identifying various immune cell subsets. It is recommended to use at least two distinct panels to comprehensively analyze the immune response.

Materials:

  • Single-cell suspension (from Protocol 1)

  • Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies (see proposed panels below)

  • Live/Dead fixable viability dye

  • Fixation/Permeabilization Buffer (for intracellular staining)

Proposed Flow Cytometry Panels:

Panel A: T-Cell Phenotyping

MarkerFluorochromePurpose
Live/Deade.g., Zombie AquaViability
CD45e.g., BUV395Leukocyte marker
CD3e.g., APC-Cy7T-cell lineage
CD4e.g., PE-Cy7Helper T-cell lineage
CD8e.g., BV605Cytotoxic T-cell lineage
CD25e.g., PETreg marker
FoxP3e.g., Alexa Fluor 488Treg transcription factor
IFN-γe.g., PerCP-eFluor 710Th1 cytokine
IL-2e.g., BV421T-cell proliferation cytokine

Panel B: Myeloid & Dendritic Cell Phenotyping

MarkerFluorochromePurpose
Live/Deade.g., Zombie AquaViability
CD45e.g., BUV395Leukocyte marker
CD11be.g., APC-R700Myeloid marker
CD11ce.g., BV786Dendritic cell marker
F4/80e.g., PEMacrophage marker
Ly6Ge.g., PerCP-Cy5.5Granulocytic MDSC marker
Ly6Ce.g., FITCMonocytic MDSC marker
MHC-IIe.g., BV605Antigen presentation marker
CD86e.g., PE-Cy7Co-stimulatory marker
CD206e.g., APCM2 macrophage marker

Staining Procedure:

  • Viability Staining: Resuspend 1-2 x 10^6 cells in PBS and stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

  • Fc Block: Wash the cells and then incubate with Fc Block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization (for intracellular staining): If performing intracellular staining (e.g., for FoxP3, cytokines), fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.

  • Intracellular Staining: Add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells with permeabilization buffer and then resuspend in Flow Cytometry Staining Buffer.

  • Acquisition: Acquire the samples on a flow cytometer. Ensure proper compensation controls are run.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of the AHR inhibitor, IK-175. By carefully selecting antibody panels and adhering to standardized protocols, researchers can generate robust and reproducible data to elucidate the mechanism of action of IK-175 and its impact on the tumor immune microenvironment. This information is critical for the continued development and clinical application of this promising immunotherapy.

References

Application Notes and Protocols: AHR Antagonist 5 Hemimaleate for Studying Tryptophan Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in tumor progression and immune evasion.[1] Endogenous ligands, such as tryptophan metabolites produced in the tumor microenvironment, can activate AHR, leading to an immunosuppressive milieu.[1][2] The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, is often upregulated in cancer, producing metabolites like kynurenine that are potent AHR agonists.[2][3] This activation of AHR in immune and cancer cells can promote tumor cell survival, proliferation, and metastasis.[4]

AHR antagonist 5 hemimaleate, also known as IK-175, is a potent and selective AHR inhibitor.[5][6] By blocking the AHR signaling pathway, this small molecule provides a powerful tool to investigate the role of tryptophan metabolism in cancer biology and to develop novel therapeutic strategies.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells and the tumor microenvironment.

This compound (IK-175)

This compound is an orally active small molecule that effectively blocks the translocation of AHR from the cytoplasm to the nucleus.[6] It has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound (IK-175).

Table 1: In Vitro Potency of this compound (IK-175)

ParameterCell Line/SystemValueReference
IC50 (AHR Antagonism) Human and rodent cell lines~35-150 nM[6]
IC50 (AHR Antagonism) Not specified< 0.5 µM[5]
IC50 (CYP1A1 Gene Expression Inhibition) Activated Human T Cells11 nM[1]
IC50 (IL-22 Gene Expression Inhibition) Activated Human T Cells30 nM[1]
IC50 (IL-22 Production Inhibition) Activated Human T Cells7 nM[1]

Table 2: In Vivo Efficacy of this compound (IK-175)

Animal ModelTreatmentDosageOutcomeReference
Syngeneic Mouse Models (Colorectal Cancer, Melanoma) MonotherapyNot specifiedAntitumor activity[2]
Syngeneic Mouse Models (Colorectal Cancer, Melanoma) Combination with anti-PD-1 antibodyNot specifiedAntitumor activity[2]
Syngeneic Mouse Tumors Combination with liposomal doxorubicinNot specifiedAntitumor activity[2]
Not specified Combination with anti-PD-110 mg/kg; p.o.; every day for 3 weeksSignificantly inhibited tumor growth[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AHR signaling pathway and a general experimental workflow for studying the effects of this compound.

AHR_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Upregulated in cancer Kynurenine Kynurenine AHR_complex AHR-HSP90-AIP-p23 Kynurenine->AHR_complex Ligand Binding IDO1/TDO2->Kynurenine AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Nuclear Translocation AHR_antagonist AHR Antagonist 5 Hemimaleate (IK-175) AHR_antagonist->AHR_complex Inhibition DRE Dioxin Response Elements (DREs) AHR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_Expression Immunosuppression Immunosuppression Tumor Progression Gene_Expression->Immunosuppression

Caption: AHR signaling pathway activated by tryptophan metabolites.

Experimental_Workflow Cell_Culture Cancer Cell Lines or Co-culture with Immune Cells Treatment Treat with AHR Antagonist 5 Hemimaleate (IK-175) +/- AHR agonist (e.g., Kynurenine) Cell_Culture->Treatment Incubation Incubate for defined time points (e.g., 24, 48, 72 hours) Treatment->Incubation Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot Analysis (AHR, CYP1A1, etc.) Incubation->Western_Blot qPCR qPCR Analysis (AHR target genes: CYP1A1, IL22) Incubation->qPCR Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) (IL-2, IL-9, IL-22, etc.) Incubation->Cytokine_Analysis Metabolomics Metabolomic Analysis (Tryptophan pathway metabolites) Incubation->Metabolomics

Caption: Experimental workflow for in vitro studies.

Experimental Protocols

Cell Culture and Treatment

Objective: To assess the effect of this compound on cancer cell lines or co-cultures of cancer and immune cells.

Materials:

  • Cancer cell lines (e.g., human colorectal, melanoma, or urothelial carcinoma cell lines)

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Appropriate cell culture medium and supplements

  • This compound (IK-175)

  • AHR agonist (e.g., Kynurenine)

  • DMSO (vehicle control)

  • Cell culture plates (6-well, 96-well)

Protocol:

  • Culture cancer cell lines in their recommended medium and conditions. For co-culture experiments, isolate PBMCs from healthy donors and culture them according to standard protocols.

  • Seed the cells in appropriate culture plates. For co-culture, cancer cells can be seeded first, followed by the addition of immune cells.

  • Prepare stock solutions of this compound and kynurenine in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (kynurenine, e.g., 100 µM) to activate the AHR pathway.

  • To test the antagonist activity, pre-incubate the cells with this compound for 1-2 hours before adding the AHR agonist.

  • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of AHR and its target genes (e.g., CYP1A1).

Materials:

  • Treated cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AHR, anti-CYP1A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of AHR target genes.

Materials:

  • Treated cells from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., CYP1A1, IL22) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Extract total RNA from the treated cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers for your genes of interest.

  • Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to the housekeeping gene and the vehicle control.

Cytokine Production Analysis

Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines.

Materials:

  • Supernatants from treated cell cultures (Protocol 1)

  • ELISA or Luminex-based multiplex assay kits for cytokines of interest (e.g., IL-2, IL-9, IL-22)

Protocol:

  • Collect the cell culture supernatants at the end of the treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentration of cytokines in the supernatants using an ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Normalize the cytokine concentrations to the cell number if necessary.

Metabolomic Analysis of Tryptophan Pathway

Objective: To analyze the changes in tryptophan and its metabolites in response to treatment with this compound.

Materials:

  • Treated cells and culture supernatants from Protocol 1

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards for tryptophan and its metabolites

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation:

    • Cells: Quench metabolism by rapidly washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Supernatants: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet debris and collect the supernatant containing the metabolites.

    • Add internal standards to the extracts.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a targeted LC-MS/MS method optimized for the separation and detection of tryptophan and its metabolites (e.g., kynurenine, kynurenic acid, indole-3-acetic acid).

    • Use a suitable chromatography column (e.g., C18) and a gradient elution profile.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target metabolites.

  • Data Analysis:

    • Integrate the peak areas of the metabolites and internal standards.

    • Calculate the concentration of each metabolite using a standard curve.

    • Perform statistical analysis to identify significant changes in metabolite levels between different treatment groups.

Conclusion

This compound is a valuable research tool for elucidating the role of the AHR signaling pathway and tryptophan metabolism in cancer. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of this potent AHR inhibitor, which can contribute to a better understanding of cancer biology and the development of novel immunotherapies.

References

Troubleshooting & Optimization

Troubleshooting AHR antagonist 5 hemimaleate solubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AHR antagonist 5 hemimaleate. The following sections address common issues related to the solubility of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][3]

Q2: What is the reported solubility of this compound in DMSO?

A2: The solubility in DMSO is reported to be as high as 100 mg/mL, though achieving this may require heating and sonication.[2] Another source indicates a solubility of 10 mM in DMSO.[1] It is always recommended to prepare a stock solution at a concentration that is comfortably within the solubility limit to avoid precipitation.

Q3: My this compound precipitated after I added it to my cell culture medium. What should I do?

A3: If you observe precipitation, it is recommended to discard the prepared medium and start over. The precipitate indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. Refer to the troubleshooting guide below to identify the potential cause and preventative measures.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance of cell lines to DMSO varies. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some sensitive lines may be affected by concentrations as low as 0.1%.[4] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.

Q5: Can I store this compound solution in the refrigerator?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][5] Storing the solution at 4°C is not recommended as it can promote precipitation.

Troubleshooting Guide: Precipitate Formation in Culture Media

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous culture media is a common challenge. The following guide provides a systematic approach to diagnose and resolve this issue.

Summary of Potential Causes and Solutions
Potential Cause Recommended Solution Detailed Explanation
Improper Stock Solution Preparation Prepare stock solutions in 100% fresh, anhydrous DMSO. Store stocks at -20°C or -80°C in small aliquots.DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds.[2][3] Repeated freeze-thaw cycles can also introduce moisture.
High Final Concentration in Media Ensure the final concentration of the antagonist does not exceed its solubility limit in the aqueous environment.The solubility in aqueous media is significantly lower than in DMSO. Perform a serial dilution to determine the maximum soluble concentration in your specific medium.
Rapid Dilution of DMSO Stock Add the DMSO stock solution to the culture medium dropwise while gently swirling or vortexing the medium.This technique, sometimes referred to as "plunging," helps to ensure rapid and even dispersion, preventing localized high concentrations that can cause the compound to "crash out" of solution.[6]
Media Composition and pH Consider the components of your specific culture medium. The presence of high concentrations of salts or proteins in serum can affect solubility.Some media components can interact with the compound, reducing its solubility. The pH of the medium can also play a role.
Temperature Shifts Pre-warm the culture medium to 37°C before adding the DMSO stock solution.Abrupt changes in temperature can decrease the solubility of some compounds.

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weigh out the required amount of this compound powder. The molecular weight of the hemimaleate salt should be used for accurate molarity calculations.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator until the solution is clear.[2][7]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[2][5]

Protocol for Diluting the Stock Solution into Culture Media
  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the culture medium. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).

  • While gently swirling the pre-warmed medium, add the DMSO stock solution drop by drop.

  • After adding the stock solution, continue to gently mix the medium for a few seconds to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway Simplified AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD, FICZ) AHR AHR Ligand->AHR Binds Complex Inactive AHR Complex AHR->Complex HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex SRC SRC SRC->Complex AHR_ARNT AHR-ARNT Heterodimer Complex->AHR_ARNT Translocation & Ligand-induced Conformational Change ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA Response Element) AHR_ARNT->DRE Binds Gene Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Gene Initiates Antagonist AHR Antagonist 5 Antagonist->AHR Blocks Binding

Caption: Simplified diagram of the AHR signaling pathway and the mechanism of AHR antagonist 5.

Troubleshooting Workflow for Precipitation

Troubleshooting_Workflow Troubleshooting Precipitation of AHR Antagonist 5 Start Precipitation Observed in Culture Medium CheckStock Check Stock Solution: - Fresh, anhydrous DMSO? - Stored correctly? - No visible precipitate? Start->CheckStock CheckConc Review Final Concentration: - Is it too high? - Have you determined the max soluble concentration? CheckStock->CheckConc Yes RemakeStock Remake Stock Solution with fresh, anhydrous DMSO CheckStock->RemakeStock No CheckDilution Review Dilution Technique: - Added dropwise to pre-warmed media? - Gentle mixing during addition? CheckConc->CheckDilution Yes LowerConc Perform Serial Dilution to find max soluble concentration. Use a lower final concentration. CheckConc->LowerConc No CheckMedia Consider Media Composition: - High serum concentration? - Using a different media type? CheckDilution->CheckMedia Yes ImproveDilution Improve Dilution Technique: - Pre-warm media to 37°C. - Add stock dropwise with swirling. CheckDilution->ImproveDilution No ModifyMedia Test in Serum-Free Media or reduce serum percentage. Consider media supplements. CheckMedia->ModifyMedia No Success Problem Resolved CheckMedia->Success Yes RemakeStock->Start LowerConc->Start ImproveDilution->Start ModifyMedia->Start

Caption: A step-by-step workflow for troubleshooting AHR antagonist 5 precipitation in culture media.

References

Technical Support Center: Optimizing AHR Antagonist 5 Hemimaleate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AHR antagonist 5 hemimaleate (also known as IK-175) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor involved in regulating responses to various environmental and endogenous molecules.[3] The primary mechanism of action for this compound is to block the activation of the AHR signaling pathway.[4] It achieves this by preventing the AHR from translocating from the cytoplasm into the nucleus, a critical step for its function.[1][5] This inhibition prevents the subsequent dimerization with the ARNT protein and binding to DNA, thereby blocking the transcription of target genes.[4][6]

Q2: What is a typical starting dosage for this compound in in vivo mouse studies?

Based on preclinical studies, a common oral dosage of this compound in mice is 10 mg/kg, administered daily.[2][7] Studies have also explored a dose range of 5, 10, and 25 mg/kg to evaluate dose-dependent inhibition of AHR in vivo.[8] The optimal dosage may vary depending on the specific animal model, disease context, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific research needs.

Q3: How should this compound be prepared for oral administration in mice?

A common vehicle formulation for oral administration of this compound in mice is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[7] A frequently used composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is crucial to ensure the compound is fully dissolved. This can be achieved by first dissolving the compound in DMSO and then sequentially adding the other components. Sonication may be used to aid dissolution.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor in vivo efficacy - Inadequate Dosage: The administered dose may be too low to achieve the desired therapeutic effect. - Suboptimal Bioavailability: The compound may not be efficiently absorbed following oral administration. - Rapid Metabolism: The antagonist may be quickly metabolized and cleared from the system.[10] - Incorrect Vehicle Formulation: The chosen vehicle may not be suitable for this compound, leading to precipitation or poor absorption.- Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 25 mg/kg) to determine the optimal concentration.[8] - Optimize Vehicle Formulation: Ensure the vehicle is appropriate for oral gavage and enhances solubility. Consider alternative formulations if precipitation is observed.[5][7] - Assess Pharmacokinetics: If possible, measure the plasma concentration of the antagonist over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. - Confirm Target Engagement: Measure the expression of AHR target genes (e.g., Cyp1a1) in relevant tissues to verify that the antagonist is hitting its target in vivo.[8][11]
Observed Toxicity or Adverse Effects - High Dosage: The administered dose may be in the toxic range for the animal model. - Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with chronic administration. - Off-Target Effects: The antagonist may be interacting with other cellular targets besides AHR.- Reduce the Dosage: If toxicity is observed, lower the administered dose. - Conduct a Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered organ function. - Review Literature for Known Off-Target Effects: Investigate if the chemical class of the antagonist is known to have off-target activities.
Variability in Experimental Results - Inconsistent Dosing Technique: Improper oral gavage technique can lead to variations in the actual dose delivered. - Animal-to-Animal Variation: Biological variability between individual animals can contribute to different responses. - Instability of Dosing Solution: The compound may degrade or precipitate out of the vehicle over time.- Ensure Proper Gavage Technique: Train personnel thoroughly on correct oral gavage procedures to minimize stress and ensure accurate dosing. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Prepare Dosing Solutions Fresh: Prepare the dosing solution fresh daily to avoid issues with stability.[1] - Randomize Animals: Randomize animals into treatment groups to minimize bias.
Difficulty Dissolving the Compound - Poor Solubility: this compound has limited aqueous solubility. - Incorrect Solvent Order: The order of solvent addition can impact the final solubility.- Use Recommended Vehicle: Employ a co-solvent system such as DMSO, PEG300, and Tween 80.[7] - Follow Correct Preparation Steps: First, dissolve the compound in a small amount of DMSO before adding the other vehicle components sequentially. - Use Sonication: Gentle sonication can help to dissolve the compound completely.[9]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound (IK-175)

Animal ModelDosageRoute of AdministrationFrequencyStudy ContextReference(s)
Mouse (colorectal cancer model)10 mg/kgOral (p.o.)Daily for 3 weeksAntitumor activity, combination with anti-PD-1[2][7]
Mouse5, 10, 25 mg/kgOral (p.o.)Single dosePharmacodynamic study (AHR inhibition)[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and total volume of the dosing solution.

  • Weigh the calculated amount of the antagonist powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube (to make up 10% of the final volume).

  • Vortex the mixture until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Sequentially add the required volume of PEG300 (to make up 40% of the final volume) and vortex thoroughly after addition.

  • Add the required volume of Tween 80 (to make up 5% of the final volume) and vortex until the solution is homogenous.

  • Finally, add the required volume of sterile saline or PBS (to make up 45% of the final volume) and vortex thoroughly.

  • The final solution should be clear and free of any precipitate. Prepare this solution fresh daily before administration.

Protocol 2: In Vivo Efficacy Assessment

Objective: To assess the in vivo efficacy of this compound in a tumor model.

Procedure:

  • Implant tumor cells into the appropriate mouse strain.

  • Allow tumors to reach a predetermined size.

  • Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).

  • Administer the prepared dosing solution orally (e.g., daily at 10 mg/kg) using a proper gavage technique.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the animals throughout the study.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, gene expression analysis of AHR targets like Cyp1a1).

Visualizations

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unliganded AHR Complex AHR HSP90 XAP2 p23 AHR-ARNT Dimer AHR ARNT Unliganded AHR Complex->AHR-ARNT Dimer Antagonist Blocks Translocation Ligand Ligand Ligand->Unliganded AHR Complex Binds Ligand-AHR Complex Ligand-AHR HSP90 XAP2 p23 Ligand-AHR Complex->AHR-ARNT Dimer Nuclear Translocation & Dimerization AHR Antagonist AHR Antagonist AHR Antagonist->Unliganded AHR Complex Blocks Binding (Competitive Antagonism) XRE Xenobiotic Response Element (XRE) AHR-ARNT Dimer->XRE Binds Gene Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene Transcription Initiates

Caption: AHR signaling pathway and points of antagonism.

Experimental_Workflow In Vivo Study Workflow for AHR Antagonist Dosing_Solution_Prep Prepare Dosing Solution (Antagonist in Vehicle) Dosing Oral Administration (Daily Dosing) Dosing_Solution_Prep->Dosing Animal_Model Animal Model Preparation (e.g., Tumor Implantation) Randomization Randomize Animals into Groups Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Tissue Collection) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Antagonism_Mechanism Mechanism of AHR Antagonism AHR_Complex_Cytoplasm AHR Complex in Cytoplasm Activation_Translocation Ligand Binding & Nuclear Translocation AHR_Complex_Cytoplasm->Activation_Translocation With Ligand No_Translocation Antagonist Binding & Blocked Translocation AHR_Complex_Cytoplasm->No_Translocation With Antagonist Ligand Ligand Ligand->AHR_Complex_Cytoplasm Antagonist Antagonist Antagonist->AHR_Complex_Cytoplasm Gene_Expression Target Gene Expression (e.g., CYP1A1) Activation_Translocation->Gene_Expression No_Gene_Expression No Target Gene Expression No_Translocation->No_Gene_Expression

Caption: Logical flow of AHR antagonism.

References

Mitigating potential cytotoxicity of AHR antagonist 5 hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential cytotoxicity associated with AHR Antagonist 5 Hemimaleate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] Its primary mechanism of action is to block the AHR signaling pathway. In an inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the AHR complex translocates into the nucleus, dissociates from its chaperones, and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. This compound prevents this cascade by interfering with the activation of AHR.

Q2: What are the potential causes of unexpected cytotoxicity in my cell cultures when using this compound?

A2: Unexpected cytotoxicity can arise from several factors:

  • High Concentration: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at certain concentrations.

  • Compound Instability: Degradation of the compound in culture media can produce cytotoxic byproducts.

  • Off-Target Effects: Although reported to be selective, at higher concentrations, the antagonist may interact with other cellular targets.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and its solvent.

Q3: Is there any known safety or toxicity data for this compound?

Q4: How can I minimize the potential for observing immune-related adverse events in my in vitro co-culture models?

A4: When working with co-cultures of immune and cancer cells, it's important to carefully monitor the health of both cell populations. To mitigate potential immune-mediated cytotoxicity to non-target cells, consider the following:

  • Titrate Effector-to-Target Ratios: Optimize the ratio of immune cells to cancer cells to achieve the desired level of specific killing without excessive non-specific effects.

  • Use Appropriate Controls: Include control wells with immune cells alone to assess their baseline activation and viability in the presence of the antagonist.

  • Monitor Cytokine Profiles: Analyze the supernatant for levels of pro-inflammatory and anti-inflammatory cytokines to understand the immune response being generated.

  • Time-Course Experiments: Conduct experiments over various time points to distinguish between acute and chronic effects of the antagonist on the co-culture.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot unexpected cytotoxicity observed during experiments with this compound.

Observed Issue Potential Cause Recommended Action
High cytotoxicity in all treated wells, including at low concentrations. Solvent toxicity.1. Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment. 2. Ensure the final solvent concentration is below the known toxic threshold for your cell line (typically <0.5% for DMSO). 3. If solvent toxicity is confirmed, consider using a different solvent or reducing the final concentration.
Cytotoxicity observed only at high concentrations of the antagonist. Off-target effects or compound precipitation.1. Perform a dose-response curve to determine the IC50 value for cytotoxicity. 2. Visually inspect the culture wells under a microscope for any signs of compound precipitation at high concentrations. 3. Consider using a formulation with better solubility characteristics if precipitation is observed. (See Experimental Protocols section for a sample formulation).
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health and density. 2. Inconsistent compound preparation. 3. Presence of endogenous AHR ligands in the culture medium.1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Always prepare fresh dilutions of the compound from a validated stock solution. 3. Be aware that some culture media, like Iscove's Modified Dulbecco's Medium (IMDM), contain higher levels of aromatic amino acids which can be precursors to endogenous AHR ligands.[8] This could influence the baseline AHR activity and the apparent effect of the antagonist. Consider using a medium with lower levels of these precursors if this is a concern.
Cytotoxicity is observed, but AHR target gene expression is not inhibited as expected. The observed cytotoxicity is independent of AHR antagonism (off-target effect).1. Use a positive control AHR agonist to confirm that the AHR pathway is functional in your cell line. 2. Employ a structurally unrelated AHR antagonist as a control to see if it recapitulates the cytotoxic effect. 3. Consider using a cell line with AHR knocked down or knocked out to determine if the cytotoxicity is AHR-dependent.

Quantitative Data Summary

As specific in vitro cytotoxicity data (IC50 values) for this compound on a wide range of cell lines is not publicly available, researchers are advised to determine these values empirically. The following table provides a template for summarizing such data.

Cell Line Cell Type Assay Type Incubation Time (hours) IC50 (µM) Reference/Internal Data ID
e.g., HEK293THuman Embryonic Kidney (Normal)MTT72User-determinedInternal Experiment ID
e.g., MCF-7Human Breast Adenocarcinoma (Cancer)MTT72User-determinedInternal Experiment ID
e.g., HepG2Human Liver Carcinoma (Cancer)MTT72User-determinedInternal Experiment ID

Note: The inhibitory concentration for AHR antagonism is reported to be < 0.5 µM.[1][2][3][4] The free base, IK-175, has a reported IC50 for AHR inhibition of approximately 35-150 nM in human and rodent cell lines.[9] Cytotoxicity is expected to occur at significantly higher concentrations.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile using an MTT Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for cytotoxicity of this compound.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cell line(s) of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Also prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Recommended Formulation for In Vitro Assays

For compounds with limited aqueous solubility, a proper formulation is crucial to avoid precipitation in the culture medium. The following is a suggested formulation protocol for preparing this compound for in vitro experiments, adapted from an in vivo formulation.[1]

1. Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

2. Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a working solution, sequentially add and mix the following in a sterile tube:

    • 10 parts of the DMSO stock solution

    • 40 parts of PEG300

    • 5 parts of Tween-80

    • 45 parts of saline

  • Vortex thoroughly after each addition to ensure a clear solution.

  • This formulation can then be further diluted in cell culture medium to achieve the desired final concentrations.

Note: It is essential to prepare a vehicle control containing the same final concentrations of all formulation components.

Visualizations

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 Complex (Inactive) Ligand AHR Antagonist 5 Hemimaleate AHR_active Activated AHR Complex AHR_complex->AHR_active Ligand (Agonist) Binding Ligand->AHR_complex Binds and Prevents Activation ARNT ARNT AHR_active->ARNT Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT->AHR_ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Gene_Transcription Target Gene Transcription XRE->Gene_Transcription

Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound incubate_overnight->prepare_compound treat_cells Treat cells with compound and vehicle control incubate_overnight->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using an MTT assay.

References

Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Antagonist Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AHR antagonist research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental design and execution of studies involving AHR antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the different mechanisms of AHR antagonism?

A1: AHR antagonists can inhibit receptor activity through several mechanisms:

  • Competitive Binding: Some antagonists compete with agonists for the ligand-binding pocket on the AHR protein. By occupying this site, they prevent the conformational change required for nuclear translocation and subsequent downstream signaling.[1]

  • Blocking DNA Binding: Certain antagonists may not prevent nuclear translocation but instead interfere with the binding of the AHR-ARNT heterodimer to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby blocking gene transcription.[1][2]

  • Promoting Receptor Degradation: Some compounds can promote the degradation of the AHR protein, reducing its overall cellular levels.[1]

  • Selective Modulation (SAhRM): Selective AHR modulators (SAhRMs) can exhibit tissue- and gene-specific agonist or antagonist activities, offering a more targeted approach to modulating AHR function.[3]

Q2: My putative AHR antagonist shows partial agonist activity. How can I confirm and manage this?

A2: Partial agonism is a common challenge where a compound exhibits weak AHR activation on its own while antagonizing more potent agonists.[4]

Confirmation and Management:

  • Agonist Mode Assay: First, test the compound alone across a wide concentration range in a sensitive reporter gene assay (e.g., CYP1A1-luciferase). A dose-dependent increase in reporter activity, even if modest compared to a strong agonist like TCDD, indicates partial agonism.[3][4]

  • Antagonist Mode Assay: To assess its antagonistic properties, co-treat cells with a fixed, sub-maximal concentration of a potent AHR agonist (e.g., TCDD or β-naphthoflavone) and increasing concentrations of your test compound. A reduction in the agonist-induced response will confirm its antagonist function.[3][5]

  • Consider Cell Context: The agonist/antagonist activity of some compounds, particularly flavonoids, can be cell-type specific.[6][7] It is crucial to characterize this behavior in the specific cell line(s) used in your experiments.

Q3: I'm observing inconsistent results between different cell lines. What could be the cause?

A3: Discrepancies between cell lines are common and can be attributed to several factors:

  • AHR Expression Levels: Different cell types express varying levels of the AHR, which can influence their responsiveness to ligands.[8]

  • Metabolic Capacity: Cells differ in their expression of metabolic enzymes (e.g., cytochrome P450s). Some compounds may be metabolized into active agonists or inactive products, leading to cell-specific effects.

  • Signaling Crosstalk: The AHR pathway can interact with other signaling pathways (e.g., estrogen receptor, NF-κB) which can vary between cell types and influence the net effect of an AHR antagonist.[9][10]

To address this, it is essential to characterize the AHR responsiveness of each cell line with positive and negative controls and consider the specific cellular context when interpreting results.

Q4: How do I select the appropriate in vitro and in vivo models for my AHR antagonist study?

A4: The choice of model is critical for obtaining relevant and translatable results.

In Vitro Models:

  • Reporter Gene Assays: Stably transfected cell lines expressing a luciferase or fluorescent reporter gene under the control of AHR-responsive elements (e.g., H1G1.1c3, HepG2 40/6) are excellent for high-throughput screening and determining agonist/antagonist potency (IC50 values).[5][11][12]

  • Primary Cells: Using primary cells from the tissue of interest can provide more physiologically relevant data but may have higher variability.

  • Human vs. Murine Cells: Be aware of species-specific differences in AHR ligand binding and activation. For example, some antagonists are more potent in human cells than in mouse cells.[2]

In Vivo Models:

  • Animal Models of Disease: Select an animal model relevant to the therapeutic area of interest (e.g., models of autoimmune disease, cancer).[2][13]

  • Pharmacokinetics and Bioavailability: Ensure the chosen antagonist has suitable properties for the intended route of administration and can achieve effective concentrations in the target tissue. Poor oral bioavailability has been a limitation for some AHR antagonists.[2]

  • AHR Knockout/Humanized Mice: These models can be invaluable for confirming that the observed effects are indeed AHR-mediated.

Troubleshooting Guides

Problem 1: No antagonist activity detected in a reporter gene assay.
Possible Cause Troubleshooting Step
Compound Insolubility Visually inspect the culture medium for precipitation. Test a lower concentration range or use a different solvent (ensure the final solvent concentration is consistent and non-toxic, typically <0.5% DMSO).
Incorrect Agonist Concentration Ensure the agonist concentration used for co-treatment is sub-maximal (e.g., EC80). A saturating agonist concentration can overcome the effects of a competitive antagonist.
Compound Instability Prepare fresh dilutions of the antagonist for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Unresponsiveness Confirm that the cell line is responsive to a known AHR agonist (positive control) and that this response is blocked by a known antagonist (e.g., CH-223191, GNF-351).[3]
Timing of Treatment For competitive antagonists, pre-incubating the cells with the antagonist for a short period (e.g., 30-60 minutes) before adding the agonist may enhance the inhibitory effect.[12]
Problem 2: High background or "agonist" activity from a known antagonist.
Possible Cause Troubleshooting Step
Partial Agonism The compound may be a partial agonist, especially at higher concentrations.[4] Perform a full dose-response curve with the antagonist alone to characterize its intrinsic activity.
Contaminated Compound Ensure the purity of your antagonist compound. Impurities could be AHR agonists.
Endogenous AHR Agonists in Media Cell culture medium can contain tryptophan metabolites or other components that act as AHR agonists.[2] This can create a high basal AHR activity. Test for this by observing if a known antagonist can reduce the "vehicle-only" signal.
Off-Target Effects The compound may be activating the reporter gene through an AHR-independent mechanism. Use an AHR-knockdown or knockout cell line to confirm the effect is AHR-dependent.

Quantitative Data Summary

The potency of AHR antagonists is typically reported as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for common AHR antagonists. Note that these values can vary depending on the cell line, agonist used, and specific assay conditions.

AntagonistAgonistCell LineReported IC50Reference
GNF-351 TCDDHuman Hepatocytes8.5 nM[2]
TCDDMouse Hepatocytes116 nM[2]
KYN-101 KynurenineNot Specified22 nM[2]
CB7993113 β-NFH1G1.1c33.3 x 10⁻⁷ M[5][14]
CH-223191 [³H]TCDD (binding)Recombinant AhR-ARNT12.2 µM (Ki)[15]

Experimental Protocols

Protocol 1: AHR Antagonist Reporter Gene Assay

This protocol describes a cell-based assay to determine the antagonistic activity of a test compound.

Materials:

  • AHR-responsive reporter cell line (e.g., HepG2 40/6, H1G1.1c3).

  • Cell culture medium and supplements.

  • Test compound (antagonist) and a known AHR agonist (e.g., TCDD, β-naphthoflavone).

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • Opaque 96-well plates.

Methodology:

  • Cell Plating: Seed the reporter cells in an opaque 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to attach overnight.[5]

  • Compound Preparation: Prepare serial dilutions of the test compound (antagonist) in culture medium. Also, prepare a solution of the AHR agonist at a concentration that elicits a sub-maximal response (e.g., EC80), which should be predetermined.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the diluted test compound to the wells. It's good practice to pre-incubate with the antagonist for 30-60 minutes.

    • Add the fixed concentration of the AHR agonist to the wells containing the test compound.

    • Controls: Include wells for:

      • Vehicle only (negative control).

      • Agonist + Vehicle (positive control).

      • Test compound only (to check for agonist activity).

  • Incubation: Incubate the plate for a duration appropriate for the specific reporter gene (e.g., 4-24 hours).[5][12]

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control to 0% activity and the agonist-only control to 100% activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for AHR Nuclear Translocation

This protocol assesses the ability of an antagonist to prevent the agonist-induced movement of AHR from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest.

  • Test compound (antagonist) and AHR agonist (e.g., TCDD).

  • Nuclear and cytoplasmic extraction buffers.

  • Primary antibody against AHR and loading controls (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment: Plate and grow cells to ~80-90% confluency. Pre-treat cells with the test antagonist or vehicle for 1 hour.[16]

  • Agonist Stimulation: Add the AHR agonist (e.g., 1 nM TCDD) and incubate for 1-2 hours.[16]

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary anti-AHR antibody overnight.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Probe separate blots or strip and re-probe the same blot for nuclear (Lamin B1) and cytoplasmic (e.g., α-tubulin) loading controls to ensure proper fractionation.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system. A successful antagonist will show a reduction in the AHR signal in the nuclear fraction of co-treated samples compared to the agonist-only sample.[16]

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (Agonist) AHR_complex AHR-HSP90-XAP2 (Inactive Complex) Ligand->AHR_complex Binds Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Antagonist Antagonist Antagonist->AHR_complex Blocks Binding AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Translocates & Heterodimerizes ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Induces

Caption: Canonical AHR signaling pathway and antagonist intervention.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Reporter Gene Assay (Antagonist Mode) start->primary_screen hit_id Hit Identification (e.g., >50% Inhibition) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Hits agonist_check Counter-Screen: Agonist Mode Assay dose_response->agonist_check confirm_partial Characterize as Partial Agonist/Antagonist agonist_check->confirm_partial Agonist Activity confirm_pure Confirm as Pure Antagonist agonist_check->confirm_pure No Agonist Activity secondary_assays Secondary Assays: - Nuclear Translocation - Target Gene Expression (qPCR) confirm_partial->secondary_assays confirm_pure->secondary_assays in_vivo In Vivo Testing secondary_assays->in_vivo Troubleshooting_Logic start Problem: Unexpected Results in Antagonist Experiment q1 Is the positive control (agonist alone) working? start->q1 a1_no Check: - Cell viability - Reagent integrity - Reporter construct q1->a1_no No q2 Does the test compound show activity alone? q1->q2 Yes a2_yes Potential Partial Agonist. Run full dose-response curve alone. q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a3_yes Check: - Pipetting accuracy - Cell plating consistency - Compound solubility q3->a3_yes Yes a3_no Consider: - Off-target effects - Cell-specific metabolism - Species differences q3->a3_no No

References

How to address off-target effects of AHR inhibitors in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects when using Aryl Hydrocarbon Receptor (AHR) inhibitors in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with AHR inhibitors?

A1: Off-target effects of AHR inhibitors can be diverse and compound-specific. Some documented off-target effects include interactions with other signaling pathways, mitochondrial dysfunction, and effects on unintended cellular enzymes. For example, the commonly used AHR antagonist CH-223191 has been shown to induce mitochondrial dysfunction and reactive oxygen species (ROS) formation, which can lead to cellular effects independent of AHR inhibition.[1][2] It is crucial to validate that the observed phenotype is due to on-target AHR inhibition.

Q2: How can I be sure that the phenotype I observe is due to AHR inhibition and not an off-target effect?

A2: To ensure the observed phenotype is a direct result of AHR inhibition, a multi-pronged validation strategy is essential. This includes:

  • Genetic knockdown of AHR: Using siRNA or shRNA to reduce AHR expression should recapitulate the phenotype observed with the inhibitor.

  • Rescue experiments: Re-introducing AHR expression in AHR-knockdown cells should reverse the phenotype caused by the inhibitor.

Q3: My AHR inhibitor shows partial agonist activity. What should I do?

A3: Some AHR antagonists have been reported to exhibit partial agonist activity, especially at higher concentrations.[3] This can manifest as the induction of AHR target genes like CYP1A1. To address this, it is recommended to:

  • Perform a full dose-response curve to determine the concentration range where the inhibitor exhibits pure antagonism.

  • Use the lowest effective concentration of the inhibitor that achieves the desired biological effect without inducing agonist activity.

  • Confirm findings with a different, structurally unrelated AHR antagonist that does not exhibit agonist activity.

Q4: I am not seeing any effect with my AHR inhibitor. What are the possible reasons?

A4: Several factors could contribute to a lack of effect:

  • Inhibitor Potency and Concentration: The inhibitor may not be potent enough at the concentration used. Refer to published IC50 values and perform dose-response experiments.

  • Cell Type Specificity: AHR signaling and the response to inhibitors can be highly cell-type specific. The target cells may have low AHR expression or a downstream signaling pathway that is not sensitive to AHR modulation.

  • Compound Stability: The inhibitor may be unstable in your experimental conditions (e.g., metabolized by the cells).

  • Ligand Competition: If studying antagonism, the concentration or potency of the AHR agonist being used might be too high for the inhibitor to effectively compete.

Troubleshooting Guides

Issue 1: Observed Phenotype is Suspected to be an Off-Target Effect

Table 1: Troubleshooting Off-Target Effects

Symptom Possible Cause Recommended Action
Phenotype is not replicated with AHR siRNA/shRNA knockdown.The inhibitor has off-target effects.1. Use a structurally distinct AHR inhibitor. 2. Perform a rescue experiment. 3. Profile the inhibitor against a panel of off-target kinases or receptors.
Inhibitor affects cellular processes known to be unrelated to AHR signaling.The inhibitor has known or unknown off-target interactions.1. Search the literature for known off-target effects of the specific inhibitor. 2. For CH-223191, investigate mitochondrial function and ROS levels.[1][2] 3. Reduce inhibitor concentration to the lowest effective dose.
Inconsistent results between different AHR inhibitors.Inhibitors have different off-target profiles or potencies.1. Carefully compare the IC50 and binding affinities of the inhibitors. 2. Validate the on-target activity of each inhibitor in your system using a reporter assay.

Quantitative Data for Common AHR Inhibitors

The following table summarizes key quantitative data for commonly used AHR inhibitors. Note that values can vary depending on the experimental system (e.g., cell line, species).

Table 2: Potency and Binding Affinity of Common AHR Inhibitors

InhibitorTypeTargetIC50Ki (inhibition constant)Reference
CH-223191 AntagonistHuman AHR~30 nM12.2 µM[1]
Mouse AHR~1.5 µM-
GNF351 AntagonistHuman AHR62 nM-[4][5]
BAY 2416964 AntagonistHuman AHRPotent inhibitor-[3][6]
CB7993113 AntagonistHuman AHR330 nM-[7]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of AHR

Objective: To genetically validate that an observed phenotype is AHR-dependent.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute AHR-targeting siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., lipofectamine) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the rate of AHR protein turnover.

  • Validation of Knockdown: Harvest a subset of cells to validate AHR knockdown by Western blot or qPCR.

  • Phenotypic Assay: Subject the remaining cells to the same experimental conditions as those treated with the AHR inhibitor and assess the phenotype.

Protocol 2: Use of Structurally Distinct AHR Inhibitors

Objective: To strengthen the evidence that the observed effect is due to AHR inhibition by using multiple, chemically different inhibitors.

Methodology:

  • Inhibitor Selection: Choose at least two AHR inhibitors with different chemical structures (e.g., CH-223191 and GNF351).

  • Dose-Response: Perform a dose-response experiment for each inhibitor to determine its optimal concentration for AHR inhibition in your specific assay.

  • Experimental Treatment: Treat cells with the optimized concentration of each inhibitor.

  • Phenotypic Analysis: Assess the phenotype of interest for each inhibitor treatment group.

  • Comparison: Compare the results. A consistent phenotype across structurally distinct inhibitors provides strong evidence for on-target AHR activity.

Protocol 3: AHR Rescue Experiment

Objective: To confirm that the effect of an AHR inhibitor is specifically due to its action on AHR.

Methodology:

  • AHR Knockdown: Stably knock down endogenous AHR in your cell line using shRNA.

  • Construct Preparation: Prepare an expression vector containing the AHR coding sequence that is resistant to the shRNA (e.g., by introducing silent mutations in the shRNA target site). Also, prepare an empty vector control.

  • Transfection: Transfect the AHR-knockdown cells with either the AHR expression vector or the empty vector control.

  • Selection: Select for successfully transfected cells (e.g., using an antibiotic resistance marker).

  • Inhibitor Treatment: Treat both the AHR-re-expressing cells and the empty vector control cells with the AHR inhibitor.

  • Phenotypic Assay: Perform the phenotypic assay. The phenotype observed with the inhibitor in the empty vector control cells should be reversed or "rescued" in the cells re-expressing AHR.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR_nuc AHR AHR->AHR_nuc Translocation XAP2 XAP2 p23 p23 Src Src Ligand Ligand (e.g., TCDD, Kynurenine) Ligand->AHR Binds Inhibitor AHR Inhibitor Inhibitor->AHR Blocks Binding AHR_ARNT AHR:ARNT Heterodimer AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Activates

Caption: Canonical AHR Signaling Pathway.

Experimental_Workflow start Start: Observe Phenotype with AHR Inhibitor q1 Does AHR knockdown (siRNA/shRNA) replicate the phenotype? start->q1 yes1 Yes q1->yes1 On-Target Indication no1 No q1->no1 Off-Target Indication q2 Do structurally distinct AHR inhibitors cause the same phenotype? yes1->q2 conclusion_off Conclusion: Phenotype is likely OFF-TARGET no1->conclusion_off yes2 Yes q2->yes2 Stronger On-Target Indication no2 No q2->no2 Suggests Off-Target or Compound-Specific Effects rescue Does re-expression of AHR in knockdown cells rescue the phenotype? yes2->rescue no2->conclusion_off yes3 Yes rescue->yes3 Confirms On-Target Effect no3 No rescue->no3 Indicates Complex or Irreversible Off-Target Effects conclusion_on Conclusion: Phenotype is likely ON-TARGET yes3->conclusion_on no3->conclusion_off

Caption: Experimental Workflow for Validating AHR Inhibitor Specificity.

Troubleshooting_Workflow start Start: Unexpected Experimental Result with AHR Inhibitor q_phenotype Is the observed phenotype consistent with known AHR biology? start->q_phenotype pheno_yes Yes q_phenotype->pheno_yes Proceed with validation pheno_no No q_phenotype->pheno_no Potential off-target effect q_controls Are positive and negative controls working as expected? pheno_yes->q_controls off_target_investigation Investigate potential off-target effects pheno_no->off_target_investigation controls_yes Yes q_controls->controls_yes controls_no No q_controls->controls_no validate_inhibitor Validate inhibitor on-target activity (e.g., AHR reporter assay) controls_yes->validate_inhibitor check_reagents Troubleshoot basic experimental parameters (reagents, cells, etc.) controls_no->check_reagents validate_inhibitor->off_target_investigation If inhibitor is active on AHR off_target_actions 1. Use siRNA/shRNA for AHR. 2. Use structurally distinct inhibitor. 3. Perform rescue experiment. 4. Lower inhibitor concentration. off_target_investigation->off_target_actions

Caption: Logical Workflow for Troubleshooting AHR Inhibitor Experiments.

References

Technical Support Center: Enhancing Oral Bioavailability of AHR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Aryl Hydrocarbon Receptor (AHR) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many AHR antagonists?

A1: The low oral bioavailability of AHR antagonists often stems from two main challenges:

  • Poor Aqueous Solubility: Many AHR antagonists are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.

  • Low Intestinal Permeability: Even if dissolved, the antagonist may have difficulty passing through the intestinal epithelial cell layer to reach the bloodstream. This can be due to its molecular size, charge, or being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[1] For instance, the AHR antagonist GNF-351 exhibits poor oral bioavailability in mice, which is attributed to poor permeability and rapid metabolism.[2]

Q2: What are the initial steps to diagnose the cause of low oral bioavailability for my AHR antagonist?

A2: A systematic approach is crucial. Start with in vitro assays to pinpoint the rate-limiting step:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.

  • Permeability Evaluation: Use an in vitro model like the Caco-2 cell permeability assay to assess the compound's ability to cross the intestinal barrier. This assay can also indicate if the compound is subject to active efflux.

Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble AHR antagonists?

A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs, and these are applicable to AHR antagonists:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[3][4]

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster absorption.[5]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.

Q4: How can I assess the efficacy of my formulation strategy in a preclinical setting?

A4: In vivo pharmacokinetic (PK) studies in animal models, typically rodents, are the standard method. Following oral administration of the formulated AHR antagonist, blood samples are collected at various time points and the drug concentration is measured. Key PK parameters to evaluate include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous dose.

Troubleshooting Guides

Problem 1: My AHR antagonist shows poor solubility in aqueous media.

Possible Cause Troubleshooting Step Recommended Action/Protocol
Crystalline nature of the compound limits dissolution.Convert the crystalline form to a more soluble amorphous form.Prepare an amorphous solid dispersion (ASD) of the AHR antagonist with a suitable polymer like HPMCAS or copovidone. (See Experimental Protocol 1)
High lipophilicity prevents interaction with aqueous GI fluids.Formulate the compound in a lipid-based delivery system.Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gut.
Insufficient wetting of the drug particles.Reduce particle size to increase surface area and improve wettability.Utilize wet milling or high-pressure homogenization to create a nanosuspension of the AHR antagonist.

Problem 2: My AHR antagonist has good solubility but still exhibits low oral bioavailability.

Possible Cause Troubleshooting Step Recommended Action/Protocol
Poor intestinal permeability.Assess permeability using an in vitro model.Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). (See Experimental Protocol 3)
The compound is a substrate for efflux transporters (e.g., P-gp).Investigate active efflux in a bidirectional Caco-2 assay.Perform a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[1]
High first-pass metabolism in the gut wall or liver.Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4) in preclinical models.This can help determine the extent of metabolic clearance.

Problem 3: In vitro results are promising, but in vivo oral exposure is still low and variable.

| Possible Cause | Troubleshooting Step | Recommended Action/Protocol | | Inadequate formulation stability in the GI tract. | Evaluate the formulation's stability in simulated gastric and intestinal fluids. | Assess for drug precipitation from the formulation upon dilution in these fluids. | | Food effects influencing absorption. | Conduct pharmacokinetic studies in both fasted and fed animal models. | This will help to understand the impact of food on the drug's absorption. | | Animal model-specific physiological differences. | Compare pharmacokinetic parameters across different preclinical species (e.g., mouse vs. rat). | This can provide insights into species-specific absorption and metabolism. |

Data Presentation: Illustrative Examples of Bioavailability Enhancement

The following tables summarize quantitative data from studies on poorly soluble compounds, demonstrating the potential of various formulation strategies to improve oral bioavailability. While these examples are not all AHR antagonists, they illustrate the significant improvements that can be achieved with these techniques.

Table 1: Amorphous Solid Dispersion (ASD) vs. Standard Formulation

CompoundFormulationAnimal ModelKey Finding
VR1 Antagonist (AMG 517)ASD in HPMCASCynomolgus Monkey163% increase in AUC and 145% increase in Cmax compared to a suspension.[3][6]
OlaparibHPMC-based ASDNot Specified4.19-fold increase in AUC and 10.68-fold increase in Cmax compared to crystalline drug powder.[7]

Table 2: Nanoparticle-Based Formulations vs. Standard Formulation

CompoundFormulationAnimal ModelKey Finding
Ibrutinib (B1684441)Liposil nanohybridRat3.12-fold improvement in oral bioavailability compared to a suspension.[8]
PaclitaxelLipid-Polymer Hybrid NanoparticlesNot SpecifiedOral bioavailability increased from 4.75% to 21.95%.[5]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Materials: AHR antagonist, polymer (e.g., HPMCAS, copovidone), volatile organic solvent (e.g., acetone, methanol).

  • Procedure:

    • Dissolve the AHR antagonist and the chosen polymer in the volatile solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

    • Grind the dried film into a fine powder and store in a desiccator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for the drug, indicating an amorphous state.

    • Powder X-ray Diffraction (PXRD): To verify the absence of crystalline peaks.

    • In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animals: Male or female mice (e.g., C57BL/6), typically 8-10 weeks old.

  • Formulation Administration:

    • Prepare the AHR antagonist in the desired formulation (e.g., ASD suspended in a vehicle like 0.5% methylcellulose).

    • Administer a single dose to the mice via oral gavage at a predetermined concentration (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood is typically collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the AHR antagonist in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • For bioavailability (F%), a separate group of mice is administered the drug intravenously, and the oral AUC is compared to the IV AUC.

Protocol 3: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the AHR antagonist solution in HBSS to the apical (donor) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and analyze the drug concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Mandatory Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP Complex AHR_active Activated AHR AHR_complex->AHR_active Conformational Change AHR_antagonist AHR Antagonist AHR_antagonist->AHR_complex Competitively Binds (Blocks Agonist) AHR_agonist AHR Agonist (Ligand) AHR_agonist->AHR_complex Binds AHR_ARNT AHR-ARNT Complex AHR_active->AHR_ARNT Nuclear Translocation and Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates Metabolism Drug Metabolism Gene_Transcription->Metabolism

Caption: Canonical AHR signaling pathway and mechanism of antagonism.

Bioavailability_Enhancement_Workflow Start Start: Low Oral Bioavailability of AHR Antagonist In_Vitro_Screening In Vitro Screening: Solubility & Permeability Assays Start->In_Vitro_Screening Solubility_Issue Problem Identified: Poor Solubility In_Vitro_Screening->Solubility_Issue Low Solubility Permeability_Issue Problem Identified: Poor Permeability / Efflux In_Vitro_Screening->Permeability_Issue Low Permeability Formulation_Strategy Select Formulation Strategy: - Amorphous Solid Dispersion - Nanoparticles - Lipid-Based System Solubility_Issue->Formulation_Strategy Permeability_Issue->Formulation_Strategy In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Mice) Formulation_Strategy->In_Vivo_PK Evaluation Evaluate PK Parameters: Cmax, AUC, F% In_Vivo_PK->Evaluation Success Success: Improved Bioavailability Evaluation->Success Target PK Profile Achieved Optimization Iterate and Optimize Formulation Evaluation->Optimization Sub-optimal PK Profile Optimization->Formulation_Strategy

Caption: Experimental workflow for improving oral bioavailability.

References

AHR antagonist 5 hemimaleate dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AHR antagonist 5 hemimaleate. Our goal is to help you navigate common challenges in dose-response curve analysis and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] Its primary mechanism of action is to inhibit the AHR signaling pathway. It competes with AHR agonists (activating ligands) for the ligand-binding site on the AHR protein.[5] By occupying this site, it prevents the conformational changes required for the receptor's translocation into the nucleus, thereby blocking the subsequent gene expression that is typically induced by AHR activation.[5][6]

Q2: What is the reported IC50 for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is less than 0.5 µM.[1][2][3] The free base form, IK-175, has a reported IC50 of approximately 35-150 nM in human and rodent cell lines.[6] It is important to experimentally determine the IC50 in your specific model system.

Q3: What are the common applications of this compound in research?

This compound is frequently used in cancer research, where it has been shown to inhibit tumor growth, particularly in combination with checkpoint inhibitors like anti-PD-1.[1][2] It is also a valuable tool for studying the role of the AHR signaling pathway in immunology, inflammation, and metabolic disorders.[5]

Q4: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of its effect. For this compound, it is crucial for determining key parameters such as its potency (IC50) and efficacy in inhibiting AHR signaling. A well-defined dose-response curve is essential for selecting appropriate concentrations for your experiments and ensuring the reliability of your results.

Troubleshooting Guide: Dose-Response Curve Analysis

This guide addresses common issues encountered during the dose-response curve analysis of this compound.

Issue 1: High Variability Between Replicates

Possible Causes:

  • Pipetting Errors: Inconsistent volumes of antagonist, agonist, or reagents.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate wells.

  • Edge Effects: Evaporation or temperature variations in the outer wells of the plate.

  • Reagent Instability: Degradation of the antagonist or other reagents.

Solutions:

  • Use a Master Mix: Prepare a master mix of your reagents to be dispensed to minimize pipetting variability.[7]

  • Calibrate Pipettes: Ensure your pipettes are properly calibrated.

  • Proper Cell Seeding: Create a single-cell suspension before plating and mix gently between plating.

  • Avoid Outer Wells: If possible, avoid using the outermost wells of the microplate, or fill them with sterile media or PBS to minimize edge effects.[8]

  • Fresh Reagents: Prepare fresh dilutions of this compound for each experiment.[8]

Issue 2: Non-Sigmoidal or Irregular Dose-Response Curve

A classic sigmoidal dose-response curve has a characteristic "S" shape. Deviations from this shape can indicate complex biological activities.

  • Partial Agonism: Some AHR antagonists can exhibit weak agonist activity at higher concentrations.[9] This can result in a U-shaped dose-response curve where you see antagonism at lower concentrations and a slight increase in signal at higher concentrations.[10]

    • Recommendation: Test a wide range of concentrations to identify any partial agonist activity. If observed, it's crucial to work within the purely antagonistic concentration range for your experiments.

  • Bell-Shaped Dose-Response Curve: This can occur due to various factors, including multiple binding sites with different affinities or off-target effects at high concentrations.[11][12] It is characterized by an initial increase in response followed by a decrease at higher doses.[11]

    • Recommendation: If you observe a bell-shaped curve, consider if the antagonist might be forming colloidal aggregates at higher concentrations, which can lead to a loss of activity.[12] It's also important to investigate potential off-target effects.

Issue 3: Low or No Antagonistic Effect

Possible Causes:

  • Incorrect Concentration Range: The concentrations of the antagonist used may be too low to elicit an inhibitory effect.

  • Agonist Concentration is Too High: A high concentration of the AHR agonist can outcompete the antagonist.

  • Cell Health Issues: Unhealthy or dying cells will not respond appropriately.

  • Inactive Compound: The this compound may have degraded.

Solutions:

  • Optimize Concentration Range: Perform a pilot experiment with a broad range of antagonist concentrations (e.g., from picomolar to micromolar) to identify the effective range.

  • Optimize Agonist Concentration: Use an agonist concentration that gives a submaximal response (e.g., EC80) to allow for a clear window of inhibition.

  • Check Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the cells are healthy.

  • Proper Compound Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.

Issue 4: High Background Signal in Luciferase Reporter Assays

Possible Causes:

  • Reagent Contamination: Contaminated reagents can lead to a high background signal.[8]

  • High Basal Promoter Activity: The reporter plasmid may have high intrinsic activity.[8]

  • Autofluorescence of the Compound: The antagonist itself might be fluorescent at the wavelength of detection.

Solutions:

  • Use Fresh Reagents: Prepare fresh reagents for each experiment.[7]

  • Use a Minimal Promoter: Ensure your reporter plasmid has a minimal promoter with low basal activity.[8]

  • Run a Compound-Only Control: Include wells with only the antagonist and assay reagents (no cells) to check for autofluorescence.

Experimental Protocols

Protocol 1: AHR Antagonist Dose-Response Analysis using a DRE-Luciferase Reporter Assay

This protocol is designed to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced luciferase expression in cells stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct.

Materials:

  • Human hepatoma (HepG2) or other suitable cells

  • DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Cell culture medium and supplements

  • This compound

  • AHR agonist (e.g., TCDD, β-Naphthoflavone)

  • Transfection reagent

  • White, clear-bottom 96-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Transfection (if using transient transfection): Transfect the cells with the DRE-luciferase reporter plasmid and a control plasmid according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24 hours.

  • Antagonist Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the antagonist to the wells and incubate for 30 minutes to 1 hour.

  • Agonist Treatment: Add the AHR agonist at a predetermined EC80 concentration to the wells already containing the antagonist. Also include control wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.[8] Incubate for 15 minutes at room temperature with gentle shaking.[8]

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionTypical Value Range
Cell Density Cells per well in a 96-well plate1 x 10^4 - 5 x 10^4
Antagonist Conc. Range of this compound10^-12 M to 10^-5 M
Agonist Conc. Concentration of AHR agonistEC80 (determined empirically)
Incubation Time Post-agonist treatment4 - 24 hours
Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled AHR agonist for binding to the AHR.

Materials:

  • Source of AHR (e.g., hepatic cytosol from mice)

  • Radiolabeled AHR agonist (e.g., [3H]TCDD)

  • This compound

  • Assay buffer

  • Method for separating bound and free radioligand (e.g., dextran-coated charcoal)

  • Scintillation counter and scintillation fluid

Methodology:

  • Preparation of Cytosol: Prepare hepatic cytosol from a suitable source.[13]

  • Incubation: In a microcentrifuge tube, incubate a constant amount of cytosol with a saturating concentration of the radiolabeled AHR agonist in the presence of varying concentrations of this compound.[13] Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled agonist).

  • Equilibration: Incubate the tubes for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the free radioligand.[13] Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]

ParameterDescriptionTypical Value
Radioligand Conc. Concentration of [3H]TCDD~1 nM (saturating)
Antagonist Conc. Range of this compound10^-11 M to 10^-5 M
Cytosol Protein Amount of protein per tube0.5 - 2 mg/mL
Incubation Time Time to reach equilibrium2 - 4 hours

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Agonist) Ligand (Agonist) AHR_complex Inactive AHR Complex Ligand (Agonist)->AHR_complex Binds AHR Antagonist 5 AHR Antagonist 5 AHR Antagonist 5->AHR_complex Blocks Binding AHR AHR AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC SRC SRC->AHR_complex AHR_ARNT Active AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization ARNT ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces

Caption: AHR Signaling Pathway and the Mechanism of AHR Antagonist 5.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Add Antagonist Dilutions to Cells A->D B Prepare Serial Dilutions of This compound B->D C Prepare AHR Agonist (e.g., TCDD) E Add Agonist to Cells C->E D->E F Incubate for 4-24 hours E->F G Lyse Cells F->G H Measure Luciferase Activity G->H I Normalize Data H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Experimental Workflow for Dose-Response Curve Analysis.

Troubleshooting_Logic Irregular Curve Irregular Curve Partial Agonism Partial Agonism Irregular Curve->Partial Agonism U-Shaped? Bell-Shaped Curve Bell-Shaped Curve Irregular Curve->Bell-Shaped Curve Inverted U? High Variability High Variability Pipetting Error Pipetting Error High Variability->Pipetting Error Cell Seeding Issue Cell Seeding Issue High Variability->Cell Seeding Issue No Effect No Effect Wrong Concentration Wrong Concentration No Effect->Wrong Concentration Inactive Compound Inactive Compound No Effect->Inactive Compound

Caption: Troubleshooting Logic for Dose-Response Curve Issues.

References

Technical Support Center: Validating AHR Antagonist Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments for validating the specificity of Aryl Hydrocarbon Receptor (AHR) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why are control experiments crucial for validating AHR antagonist specificity?

A1: Control experiments are essential to ensure that the observed effects of a putative AHR antagonist are indeed due to its specific interaction with the AHR signaling pathway and not a result of off-target effects or experimental artifacts.[1][2] Robust validation confirms that the antagonist binds to AHR, blocks agonist-induced activity, and does not exert its effects through other cellular mechanisms. This is critical for accurate data interpretation and for the development of targeted therapeutic agents.[3]

Q2: What are the initial screening steps to identify a potential AHR antagonist?

A2: A common initial step is to use a cell-based reporter gene assay.[4][5][6] In this assay, cells are engineered with a reporter gene (e.g., luciferase) under the control of AHR-responsive elements (DREs). A decrease in the signal produced by a known AHR agonist (like TCDD) in the presence of the test compound suggests potential antagonist activity.[7][8]

Q3: My compound shows antagonist activity in a reporter assay. What's the next step to confirm it's a true AHR antagonist?

A3: The next step is to verify that the compound directly interacts with the AHR. This is typically done using a competitive ligand binding assay.[9][10][11] This experiment determines if your compound can displace a known radiolabeled AHR agonist from the receptor, confirming a direct binding interaction.[10]

Q4: How can I be sure my antagonist isn't just toxic to the cells, leading to a decrease in reporter signal?

A4: It is crucial to perform a cell viability assay in parallel with your functional assays. Assays like MTT, MTS, or trypan blue exclusion can determine if the observed inhibition is due to cytotoxicity rather than specific AHR antagonism.[8] The antagonist concentration used should not significantly impact cell viability.

Q5: What is "partial agonism" and how do I test for it?

A5: A partial agonist is a compound that can weakly activate the AHR on its own but also block the activity of more potent agonists.[7][8] To test for this, you should treat cells with a range of concentrations of your antagonist alone and measure the induction of AHR-dependent genes like CYP1A1.[7][12] A true antagonist should not induce AHR activity on its own.[9][12]

Q6: Are there species-specific differences in AHR antagonist activity?

A6: Yes, AHR ligands can exhibit species specificity.[3][8] An antagonist that is effective in a human cell line may not be as effective in a mouse or rat cell line. Therefore, it is important to test the antagonist's activity in cell lines derived from the species of interest for your research.[13]

Q7: How can I definitively demonstrate that the antagonist's effect is AHR-dependent in a cellular context?

A7: The gold standard for demonstrating AHR-dependency is to use AHR knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9 or from an AHR-null mouse model) cells or animals.[12][14][15] If the antagonist has no effect in the absence of AHR, it strongly supports a specific, AHR-mediated mechanism of action.[16][17]

Troubleshooting Guides

Problem 1: High variability in reporter gene assay results.
Possible Cause Troubleshooting Step
Uneven cell plating Ensure a single-cell suspension and gently swirl the plate after seeding to achieve a uniform monolayer.
Inconsistent compound concentrations Prepare fresh serial dilutions for each experiment. Verify pipette calibration.
Variable incubation times Use a timer and process all plates consistently.
Cell line instability Regularly check cell morphology and reporter expression levels. Consider re-deriving from a frozen stock.
Problem 2: The antagonist shows cytotoxicity at effective concentrations.
Possible Cause Troubleshooting Step
Compound is genuinely toxic Test a lower, non-toxic concentration range. If still effective, this is your working range.
Solvent (e.g., DMSO) toxicity Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls.[7]
Off-target effects Investigate potential off-target interactions of your compound. This may require broader pharmacological profiling.
Problem 3: The antagonist fails to inhibit the expression of endogenous AHR target genes (e.g., CYP1A1) despite success in reporter assays.
Possible Cause Troubleshooting Step
Reporter construct artifacts The reporter assay may not fully recapitulate the regulation of endogenous genes. Relying on endogenous gene expression is a more physiologically relevant validation.[18]
Cell-type specific effects The cell line used for the reporter assay may have different co-regulator proteins or chromatin accessibility compared to the cell line used for endogenous gene analysis.
Insufficient antagonist concentration or incubation time Optimize the concentration and duration of antagonist treatment for the specific cell type and gene of interest.

Experimental Protocols & Data Presentation

Key Experimental Workflow for AHR Antagonist Validation

Here is a logical workflow for validating a novel AHR antagonist.

AHR_Antagonist_Validation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Specificity Confirmation A Reporter Gene Assay (e.g., DRE-Luciferase) B Cell Viability Assay (e.g., MTT, MTS) A->B Run in parallel C Assess Partial Agonism (Antagonist alone) A->C Confirm lack of agonism D Competitive Ligand Binding Assay C->D If no agonism, proceed E Endogenous Target Gene Expression (e.g., CYP1A1 qPCR) D->E Confirm functional antagonism F AHR Knockdown/Knockout (e.g., siRNA, CRISPR) E->F Confirm AHR-dependency G In Vivo Model Validation F->G Translate to whole organism

Caption: A logical workflow for the validation of a putative AHR antagonist.

Protocol 1: AHR Antagonist Reporter Gene Assay

This protocol is designed to determine if a test compound can inhibit AHR activation by a known agonist.

  • Cell Plating: Plate a suitable reporter cell line (e.g., HepG2-XRE-Luc) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Preparation:

    • Prepare a serial dilution of your test antagonist.

    • Prepare a solution of a known AHR agonist (e.g., TCDD) at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Prepare a co-treatment medium containing both the antagonist dilutions and the fixed concentration of the agonist.

  • Controls:

    • Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used for the compounds.

    • Positive Control (Agonist): Medium with the EC80 concentration of the AHR agonist.

    • Positive Control (Antagonist): Medium with a known AHR antagonist (e.g., CH223191) and the agonist.[7]

  • Cell Treatment: Replace the culture medium with the prepared treatment and control media.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to a measure of cell number/viability. Calculate the IC50 value for the antagonist.

Quantitative Data Summary: Reporter Gene Assay
TreatmentAgonist (1 nM TCDD)Antagonist (Test Compound)Normalized Luciferase Activity (RLU)% Inhibition
Vehicle--1.0 ± 0.1N/A
Agonist Only+-50.2 ± 4.50%
Known Antagonist+1 µM CH2231915.3 ± 0.689.4%
Test Compound+0.1 µM35.1 ± 3.130.1%
Test Compound+1 µM10.2 ± 1.279.7%
Test Compound+10 µM4.8 ± 0.590.4%
Protocol 2: Competitive Ligand Binding Assay

This assay determines if the test compound directly binds to the AHR.

  • Preparation of Cytosol: Prepare cytosolic extracts containing the AHR from a suitable source (e.g., mouse liver).

  • Reaction Mixture: In a microplate, combine the cytosolic extract with a constant, low concentration of a radiolabeled AHR agonist (e.g., [³H]TCDD).

  • Competition: Add increasing concentrations of the unlabeled test compound to the reaction mixtures.

  • Controls:

    • Total Binding: Cytosol and [³H]TCDD only.

    • Non-specific Binding: Cytosol, [³H]TCDD, and a large excess of unlabeled TCDD.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand (e.g., using hydroxylapatite).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) for the test compound.

AHR Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical AHR signaling pathway and the points of intervention for an antagonist.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex Antagonist Antagonist AHR_complex->Antagonist Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change & HSP90 Dissociation Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds and Activates Antagonist->AHR_complex Competitively Binds AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Nuclear Translocation & Dimerization with ARNT DRE DRE AHR_ARNT->DRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates

Caption: Canonical AHR signaling pathway and mechanism of antagonist action.

References

Validation & Comparative

AHR Antagonist Showdown: AHR Antagonist 5 Hemimaleate vs. CH-223191 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Aryl Hydrocarbon Receptor (AHR) research, the selection of a potent and specific antagonist is critical for elucidating the receptor's role in various physiological and pathological processes. This guide provides a head-to-head comparison of two prominent AHR antagonists, AHR antagonist 5 hemimaleate (also known as IK-175) and CH-223191, focusing on their in vitro efficacy. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Quantitative Efficacy Comparison

The in vitro potency of this compound and CH-223191 has been evaluated in various assays, primarily focusing on their ability to inhibit AHR-mediated signaling. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

AntagonistAssay TypeCell Line/SystemAgonistIC50
This compound (IK-175) Ligand DisplacementHumanized AHR liver cytosol2-azido, 3-iodo[125I], 7,8-dibromo-dibenzo-p-dioxin0.5 nM [1]
DRE-Luciferase ReporterHepG2 (Human)Endogenous14 nM [1]
Cyp1a1-Luciferase ActivityHepa1.6 (Mouse)VAF347 (2 µM)36 nM [1]
Cyp1a1 ActivityH411E (Rat)Kynurenine (100 µM)151 nM [1]
CYP1B1 Gene ExpressionCynomolgus Monkey PBMCsEndogenous6.2 nM [1]
CYP1A1 Gene ExpressionActivated Human T-cellsEndogenous11 nM [1]
IL22 Gene ExpressionActivated Human T-cellsEndogenous30 nM [1]
IL22 ProductionActivated Human T-cellsEndogenous7 nM [1]
CH-223191 Ligand DisplacementHumanized AHR liver cytosol2-azido, 3-iodo[125I], 7,8-dibromo-dibenzo-p-dioxinNot explicitly stated in the same direct comparison, but used as a tool inhibitor[1]
Luciferase ReporterHepG2 (Human)TCDD (3 nM)30 nM [2]
Luciferase ReporterHuman hepatoma (HG2L6.1c3)TCDD0.2 µM [3]
Luciferase ReporterGuinea pig intestinal adenocarcinoma (G16L1.1c8)TCDD1.1 µM [3]
Luciferase ReporterMouse hepatoma (H1L1.1c2)TCDD1.5 µM [3]
Luciferase ReporterRat hepatoma (H4L1.1c4)TCDD3.1 µM [3]

Note: The provided IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The ligand displacement assay provides the most direct comparison of binding affinity.

Mechanism of Action

Both this compound and CH-223191 function as competitive antagonists of the AHR.[1][2][4][5][6] Their primary mechanism involves binding to the AHR and preventing the conformational changes necessary for its nuclear translocation and subsequent dimerization with the AHR Nuclear Translocator (ARNT). This blockade inhibits the binding of the AHR/ARNT heterodimer to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby preventing the transcription of genes such as CYP1A1 and CYP1B1.[1][2][4][5]

Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical AHR signaling pathway and the points of inhibition by this compound and CH-223191.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, Kynurenine) AHR_complex AHR-HSP90-AIP-p23 Ligand->AHR_complex Binds AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocates Antagonist AHR Antagonist 5 / CH-223191 Antagonist->AHR_complex Competitively Binds (Inhibition) Antagonist->AHR_Ligand Blocks Translocation ARNT ARNT AHR_Ligand->ARNT Dimer AHR/ARNT Heterodimer DRE DRE Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, IL22) caption AHR Signaling and Antagonist Inhibition

Caption: AHR Signaling and Antagonist Inhibition.

Experimental Protocols

The following are generalized protocols for in vitro assays commonly used to assess the efficacy of AHR antagonists.

DRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit agonist-induced transcription of a luciferase reporter gene under the control of DREs.

  • Cell Culture: Plate a suitable reporter cell line (e.g., HepG2-DRE-Luc) in a 96-well plate and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the AHR antagonist (e.g., this compound or CH-223191) in cell culture medium.

  • Treatment: Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 1 hour).

  • Agonist Stimulation: Add a known AHR agonist (e.g., TCDD or Kynurenine) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-24 hours).

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced response for each antagonist concentration and determine the IC50 value by non-linear regression analysis.

Ligand Displacement Assay

This competitive binding assay determines the affinity of a test compound for the AHR by measuring its ability to displace a radiolabeled AHR ligand.

  • Preparation of Cytosol: Prepare cytosolic extracts containing the AHR from a suitable source (e.g., humanized AHR liver cytosol).

  • Incubation: Incubate the cytosol with a constant concentration of a radiolabeled AHR ligand (e.g., [125I]-labeled dioxin analog) and increasing concentrations of the unlabeled antagonist.

  • Separation: Separate the protein-bound radioligand from the free radioligand (e.g., using SDS-PAGE).

  • Detection: Quantify the amount of bound radioligand using autoradiography or other appropriate methods.

  • Data Analysis: Determine the concentration of the antagonist that displaces 50% of the specifically bound radioligand (IC50).

Experimental Workflow Comparison

The following diagram outlines a typical workflow for comparing the in vitro efficacy of this compound and CH-223191.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison A Prepare stock solutions of AHR Antagonist 5 and CH-223191 E Pre-treat cells with serial dilutions of each antagonist A->E B Culture AHR-responsive reporter cell line (e.g., HepG2-DRE-Luc) D Seed cells in 96-well plates B->D C Prepare AHR agonist solution (e.g., TCDD) F Stimulate cells with AHR agonist C->F D->E E->F G Incubate for defined period F->G H Measure luciferase activity G->H I Calculate % inhibition for each antagonist H->I J Determine IC50 values using non-linear regression I->J K Compare IC50 values to assess relative potency J->K caption Comparative In Vitro Efficacy Workflow

Caption: Comparative In Vitro Efficacy Workflow.

Conclusion

Both this compound (IK-175) and CH-223191 are potent AHR antagonists that effectively block AHR signaling in vitro. Based on the available data, particularly from direct ligand displacement assays, This compound (IK-175) appears to exhibit a higher binding affinity for the AHR with an IC50 in the sub-nanomolar range .[1] In cell-based functional assays, both compounds demonstrate low nanomolar to micromolar potency, with efficacy being dependent on the specific cell type, agonist used, and experimental conditions. For researchers selecting an AHR antagonist, the choice may depend on the specific experimental context, including the species and cell type being investigated. The detailed protocols and comparative data presented in this guide aim to facilitate this selection process and contribute to the robust design of future in vitro studies on AHR signaling.

References

Comparing the mechanisms of IK-175 and GNF351 AHR antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in immuno-oncology and other disease areas. AHR antagonists, which block the activity of this ligand-activated transcription factor, are a promising class of molecules. This guide provides a detailed comparison of two prominent AHR antagonists: IK-175 and GNF351, focusing on their mechanisms of action, available performance data, and the experimental protocols used for their evaluation.

Differentiated Mechanisms of Action

Both IK-175 and GNF351 are potent and selective antagonists of the AHR, yet they exhibit distinct mechanistic nuances.

IK-175 functions by effectively preventing the translocation of the AHR from the cytoplasm into the nucleus.[1][2] This blockade is a critical step in the AHR signaling cascade, as it preempts the formation of the AHR-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, which is necessary for binding to DNA and initiating gene transcription. By inhibiting this nuclear translocation, IK-175 effectively silences AHR-mediated signaling pathways.[1][2]

GNF351 , in contrast, acts as a direct competitive antagonist.[3][4] It competes with AHR ligands for binding to the ligand-binding pocket of the receptor.[3][4] By occupying this pocket, GNF351 prevents the binding of endogenous and exogenous agonists, thereby inhibiting the conformational changes required for AHR activation and subsequent downstream signaling.[3][4] GNF351 has been described as a "full" or "pure" antagonist, indicating that it does not exhibit partial agonist activity, even at high concentrations.

Performance Data: A Side-by-Side Look

Table 1: Quantitative Performance Data for IK-175

ParameterValueCell Line/Assay SystemNotes
IC50 ~35-150 nMHuman and rodent cell linesPotent inhibition of AHR activity.[1]
IC50 0.5 nMLigand displacement assayHigh-affinity binding to AHR.
Oral Bioavailability Orally activePreclinical speciesSuitable for in vivo oral administration.[1]
Clinical Development Phase 1 clinical trialsAdvanced solid tumorsCurrently under clinical investigation.[5]

Table 2: Quantitative Performance Data for GNF351

ParameterValueCell Line/Assay SystemNotes
IC50 62 nMPhotoaffinity ligand binding assayCompetes for binding to the AHR ligand-binding pocket.[3][4]
In Vitro Activity 500 nMHuman keratinocytesReduces the percentage of Ki67-positive cells and cell number.[4]
Oral Bioavailability PoorMouse modelsLimited systemic exposure after oral administration due to poor absorption and rapid metabolism.[6][7]
In Vivo Efficacy Limited to the gastrointestinal tractMouse modelsEffective in the gut but not systemically after oral dosing.[6][7]

Experimental Protocols: A Closer Look

The evaluation of AHR antagonists like IK-175 and GNF351 heavily relies on in vitro cell-based assays. A commonly employed method is the Dioxin Response Element (DRE)-driven luciferase reporter gene assay.

DRE-Luciferase Reporter Gene Assay Protocol

This assay quantifies the ability of a compound to inhibit the AHR signaling pathway by measuring the activity of a luciferase reporter gene, which is under the control of AHR-responsive DNA elements (DREs).

1. Cell Culture and Seeding:

  • Human hepatoma (HepG2) cells, stably transfected with a DRE-luciferase reporter construct, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Serial dilutions of the test compounds (IK-175 or GNF351) and a reference AHR agonist (e.g., TCDD or kynurenine) are prepared in assay medium.
  • The culture medium is removed from the wells, and the cells are pre-incubated with the antagonist compounds for 1 hour.
  • Following pre-incubation, the AHR agonist is added to the wells (except for the vehicle control wells) to induce AHR activation.
  • The plates are then incubated for an additional 24 hours.

3. Luciferase Assay:

  • After the incubation period, the cells are lysed using a suitable lysis buffer.
  • The luciferase substrate is added to the cell lysates.
  • The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.

4. Data Analysis:

  • The relative light units (RLUs) are recorded for each well.
  • The percentage of inhibition by the antagonist is calculated relative to the agonist-treated control wells.
  • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for screening AHR antagonists.

AHR_Signaling_Pathway AHR Signaling Pathway and Antagonist Intervention Points cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_Complex AHR-HSP90-AIP-p23 Complex Ligand->AHR_Complex Agonist Binding AHR AHR AHR->AHR_Complex HSP90 HSP90 HSP90->AHR_Complex AIP AIP AIP->AHR_Complex p23 p23 p23->AHR_Complex AHR_Ligand AHR-Ligand AHR_Complex->AHR_Ligand Nuclear Translocation GNF351 GNF351 GNF351->AHR_Complex Competes with Ligand (GNF351 Mechanism) AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE AHR_ARNT->DRE Target_Gene Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Gene IK175 IK175 IK175->AHR_Complex Blocks Nuclear Translocation (IK-175 Mechanism)

Caption: AHR signaling pathway and antagonist intervention points.

Experimental_Workflow Experimental Workflow for AHR Antagonist Screening Start Start Cell_Seeding Seed DRE-Luciferase Reporter Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Pre_incubation Pre-incubate with Antagonist (IK-175 or GNF351) Incubation1->Pre_incubation Agonist_Addition Add AHR Agonist (e.g., Kynurenine) Pre_incubation->Agonist_Addition Incubation2 Incubate for 24h Agonist_Addition->Incubation2 Cell_Lysis Lyse Cells Incubation2->Cell_Lysis Luminescence_Measurement Measure Luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis Analyze Data and Determine IC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Aryl Hydrocarbon Receptor (AHR) Inhibitor Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune conditions. This has led to the development of a diverse array of AHR inhibitors. This guide provides an objective, data-driven comparison of the major classes of AHR inhibitors, offering a valuable resource for researchers selecting the optimal compound for their specific experimental needs.

Classification of AHR Inhibitors

AHR inhibitors can be broadly categorized based on their origin and mechanism of action. The primary classifications include:

  • Natural Compounds: These are naturally occurring molecules, often derived from dietary sources, that exhibit AHR inhibitory activity. Flavonoids are a prominent subgroup within this class.

  • Synthetic Antagonists: These are compounds that have been rationally designed and synthesized to specifically block AHR signaling. They can be further subdivided into classical antagonists and Selective AHR Modulators (SAhRMs).

  • Selective AHR Modulators (SAhRMs): This newer class of compounds exhibits context-dependent activity, acting as antagonists in some cellular environments and partial agonists in others.[1][2][3][4][5][6] This dual activity can offer therapeutic advantages by fine-tuning the AHR response.

Quantitative Comparison of AHR Inhibitor Classes

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the AHR response by 50%. The following table summarizes the IC50 values for representative inhibitors from each class. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and the AHR agonist used.

ClassSub-classRepresentative InhibitorReported IC50 (nM)Assay TypeReference
Natural Compounds Flavonoidsα-Naphthoflavone (ANF)~10 - 100Reporter Gene Assay[7]
3'-methoxy-4'-nitroflavone (MNF)2.27Reporter Gene Assay[8]
6,2',4'-trimethoxyflavone (TMF)1000Reporter Gene Assay[8]
Synthetic Antagonists Classical AntagonistsCH-22319130 - 1150Competitive Binding / Reporter Gene Assay[8][9]
GNF35162Competitive Binding Assay[9]
CB7993113330Reporter Gene Assay[8]
Pyrazole-5-carboxylic arylamidesCompound 8b (resveratrol analog)1.4Reporter Gene Assay[8]
Selective AHR Modulators (SAhRMs) PharmaceuticalsOmeprazoleVaries (acts as agonist/antagonist)Cell-based assays[1]
TranilastVaries (acts as agonist/antagonist)Cell-based assays[1]

AHR Signaling Pathway

The AHR signaling pathway is a complex cascade that ultimately leads to changes in gene expression. Understanding this pathway is crucial for interpreting the effects of AHR inhibitors.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR_Ligand AHR-Ligand Complex AHR->AHR_Ligand Translocation AIP AIP p23 p23 Ligand Ligand (Inhibitor) Ligand->AHR Binding Dimer AHR/ARNT Heterodimer AHR_Ligand->Dimer Dimerization ARNT ARNT ARNT->Dimer XRE XRE Dimer->XRE Binding Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Transcription

Canonical AHR signaling pathway.

Experimental Workflow for AHR Inhibitor Screening

A common workflow for identifying and characterizing AHR inhibitors involves a series of in vitro assays. A representative workflow for a luciferase reporter gene assay is depicted below.

AHR_Inhibitor_Screening_Workflow cluster_workflow AHR Inhibitor Screening Workflow start Start cell_culture 1. Seed cells expressing AHR and XRE-luciferase reporter start->cell_culture transfection 2. (Optional) Transfect with reporter constructs cell_culture->transfection treatment 3. Treat cells with AHR agonist and varying concentrations of the test inhibitor transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse cells incubation->lysis luciferase_assay 6. Measure luciferase activity (luminescence) lysis->luciferase_assay data_analysis 7. Analyze data and determine IC50 values luciferase_assay->data_analysis end End data_analysis->end

AHR inhibitor screening workflow.

Detailed Experimental Protocols

AHR Reporter Gene Assay

This assay is a widely used method to screen for AHR agonists and antagonists.[10][11][12][13][14]

Objective: To quantify the ability of a test compound to inhibit AHR activation induced by a known agonist.

Materials:

  • Hepatoma cell line (e.g., HepG2, H4IIE) stably or transiently transfected with an AHR-responsive luciferase reporter plasmid (e.g., pXRE-Luc).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • AHR agonist (e.g., TCDD, β-Naphthoflavone).

  • Test AHR inhibitor compounds.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and a fixed, sub-maximal concentration (EC50-EC80) of the AHR agonist in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the agonist and inhibitor combinations. Include appropriate controls (vehicle, agonist only, inhibitor only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay). Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.[15][16][17][18]

Objective: To determine the binding affinity (Ki) of a test compound for the AHR.

Materials:

  • Source of AHR protein (e.g., cytosolic extract from a cell line or tissue expressing AHR).

  • Radiolabeled AHR ligand (e.g., [3H]TCDD).

  • Test AHR inhibitor compounds.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filter plates or dextran-coated charcoal.

Procedure:

  • Incubation: In a microcentrifuge tube or 96-well plate, incubate a fixed concentration of the AHR protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test inhibitor.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature or 4°C).

  • Separation of Bound and Free Ligand: Separate the AHR-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a filter plate that retains the protein-ligand complex or by adding dextran-coated charcoal which adsorbs the free radioligand followed by centrifugation.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

CYP1A1 Induction Assay

This assay measures the induction of Cytochrome P450 1A1 (CYP1A1), a well-characterized AHR target gene, as a downstream functional readout of AHR activation.[19][20][21][22]

Objective: To assess the ability of a test compound to inhibit agonist-induced CYP1A1 expression or activity.

Materials:

  • Hepatoma cell line (e.g., HepG2).

  • AHR agonist.

  • Test AHR inhibitor compounds.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a substrate for measuring CYP1A1 enzymatic activity (e.g., ethoxyresorufin for the EROD assay).

Procedure (for qRT-PCR):

  • Cell Treatment: Treat cells with an AHR agonist and varying concentrations of the test inhibitor for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene. Determine the IC50 value for the inhibition of CYP1A1 induction.

Procedure (for EROD assay):

  • Cell Treatment: Treat cells as described above.

  • EROD Assay: After treatment, incubate the cells with ethoxyresorufin. CYP1A1 will metabolize this substrate to the fluorescent product resorufin (B1680543).

  • Fluorescence Measurement: Measure the fluorescence of resorufin using a fluorometer.

  • Data Analysis: Normalize the fluorescence signal to a measure of cell viability. Determine the IC50 value for the inhibition of EROD activity.

Conclusion

The selection of an appropriate AHR inhibitor is a critical decision in experimental design. Natural compounds can be valuable tools, though their potency and specificity may be lower than synthetic alternatives. Classical synthetic antagonists offer high potency and are well-characterized, making them suitable for proof-of-concept studies. The emerging class of SAhRMs presents an exciting opportunity for therapeutic development due to their ability to selectively modulate AHR signaling, potentially offering a more nuanced and targeted approach. This guide provides a foundational framework for understanding and comparing the different classes of AHR inhibitors, enabling researchers to make informed decisions for their studies.

References

Unveiling AHR Target Engagement: A Comparative Guide to AHR Antagonist 5-Hemimaleate (CMF-099)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Aryl Hydrocarbon Receptor (AHR) antagonist CMF-099 (5-hemimaleate), also known in its free base form as IK-175, against other prominent AHR inhibitors. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. Its inhibition can reverse immune suppression in the tumor microenvironment and modulate inflammatory responses. AHR antagonist 5-hemimaleate (CMF-099/IK-175) is a potent and selective AHR inhibitor that has demonstrated significant anti-tumor activity. This guide offers a comprehensive validation of its target engagement, comparing its performance with other known AHR antagonists.

Comparative Performance of AHR Antagonists

The following table summarizes the in vitro potency of CMF-099 (IK-175) in comparison to other well-characterized AHR antagonists. The data highlights the compound's high potency in inhibiting AHR activity across different cell lines and against various agonists.

AntagonistCell LineAgonistIC50Reference
IK-175 (CMF-099 free base) Human HepG2VAF347 (80 nM)91 nM[1]
IK-175 (CMF-099 free base) Human/Rodent Cell Lines-~35-150 nM[2]
CH-223191--30 nM[3]
GNF351HepG2 40/6TCDD (5 nM)~40 nM (Significant antagonism)[4]
Resveratrol--169 nM[5]
α-Naphthoflavone (α-NF)---[6]
6,2′,4′-Trimethoxyflavone (TMF)---[6][7]

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, such as cell lines, agonist concentrations, and assay formats.

Mechanism of Action and In Vivo Efficacy

IK-175 effectively blocks the translocation of the AHR from the cytoplasm to the nucleus, a critical step in the AHR signaling cascade.[2] This on-target activity has been demonstrated in vivo, where orally administered IK-175 dose-dependently inhibited the ligand-stimulated activation of Cyp1a1, a key AHR target gene, in both the liver and spleen of mice.[1][8]

In preclinical syngeneic mouse models of colorectal cancer (CT26.WT) and melanoma (B16-IDO1), IK-175 demonstrated significant antitumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[1][9] Furthermore, in human T-cell assays, IK-175 was shown to induce an activated T-cell state, characterized by the inhibition of CYP1A1 and Interleukin-22 (IL-22) gene expression, and an increase in the production of pro-inflammatory cytokines like IL-2 and IL-9.[2][10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and the methods used for validation, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for validating AHR antagonist target engagement.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR Complex Inactive AHR Complex AHR->Complex HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex Ligand Ligand (e.g., Kynurenine) Ligand->AHR Binds Antagonist AHR Antagonist (CMF-099) Antagonist->AHR Blocks Binding Antagonist->Complex Inhibits Translocation AHR_ARNT AHR-ARNT Heterodimer Complex->AHR_ARNT Translocation & Activation ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds TargetGenes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->TargetGenes Initiates

AHR Signaling Pathway and Antagonist Intervention.

AHR_Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation reporter_assay DRE-Luciferase Reporter Assay qpcr qPCR for AHR Target Genes (CYP1A1) reporter_assay->qpcr Confirms functional inhibition cytokine_assay Cytokine Release Assay (e.g., IL-22, IL-2) qpcr->cytokine_assay Assesses immunomodulatory effects binding_assay Competitive Ligand Binding Assay cytokine_assay->binding_assay Determines binding affinity pk_pd Pharmacokinetics & Pharmacodynamics binding_assay->pk_pd Translates to in vivo setting tumor_models Syngeneic Tumor Models (e.g., CT26, B16) pk_pd->tumor_models Evaluates anti-tumor efficacy tme_analysis Tumor Microenvironment Analysis tumor_models->tme_analysis Investigates mechanism in TME

Experimental Workflow for AHR Antagonist Validation.

Experimental Protocols

DRE-Luciferase Reporter Assay for AHR Antagonism

This assay is a primary method for quantifying the potency of AHR antagonists.

1. Cell Culture and Seeding:

  • Human hepatoma cells (e.g., HepG2) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • A dilution series of the AHR antagonist (e.g., CMF-099) is prepared.

  • Cells are pre-treated with the antagonist for a specified period (e.g., 1 hour).

  • A known AHR agonist (e.g., VAF347 at a concentration of 80 nM) is then added to the wells.[1]

3. Luciferase Activity Measurement:

  • After a suitable incubation period (e.g., 24 hours), the cells are lysed.

  • Luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

4. Data Analysis:

  • The percentage of inhibition of agonist-induced luciferase activity is calculated for each antagonist concentration.

  • The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for AHR Target Gene Expression

This method validates the functional consequence of AHR antagonism by measuring the expression of downstream target genes.

1. Cell Culture and Treatment:

  • Relevant cells (e.g., primary human T-cells, cancer cell lines) are cultured and treated with the AHR antagonist and agonist as described above.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable kit.

  • The concentration and purity of the RNA are determined.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

3. qPCR Reaction:

  • The qPCR reaction is set up using a master mix, primers specific for the target gene (e.g., CYP1A1) and a housekeeping gene (for normalization), and the synthesized cDNA.

4. Data Analysis:

  • The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the antagonist-treated samples to the agonist-only control.

Competitive Ligand Binding Assay

This assay determines the affinity of the antagonist for the AHR.

1. Preparation of Cytosol:

  • Cytosolic extracts containing the AHR are prepared from appropriate tissues or cell lines (e.g., mouse liver).

2. Competition Reaction:

  • A constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) is incubated with the cytosolic extract in the presence of increasing concentrations of the unlabeled competitor antagonist (e.g., CMF-099).

3. Separation of Bound and Unbound Ligand:

  • Methods such as dextran-coated charcoal or hydroxyapatite (B223615) are used to separate the AHR-bound radioligand from the free radioligand.

4. Quantification and Analysis:

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The data is plotted as the percentage of specific binding versus the concentration of the competitor.

  • The IC50 value, representing the concentration of the antagonist that displaces 50% of the radiolabeled ligand, is calculated. This can be used to determine the binding affinity (Ki).

Conclusion

AHR antagonist 5-hemimaleate (CMF-099/IK-175) is a potent and selective inhibitor of the AHR signaling pathway. The experimental data robustly demonstrates its ability to engage the AHR target, leading to the inhibition of downstream gene expression and modulation of immune responses. Its demonstrated in vivo efficacy, both as a single agent and in combination therapies, underscores its potential as a valuable therapeutic agent for cancer and other diseases where AHR signaling is dysregulated. The provided protocols and diagrams offer a framework for the continued investigation and validation of this and other AHR antagonists in the drug development pipeline.

References

Cross-reactivity of AHR antagonist 5 hemimaleate in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Aryl Hydrocarbon Receptor (AHR) antagonist GNF351 (the 5-hemimaleate salt of N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine) across different species, with a focus on its performance against human and mouse AHR orthologs. Due to a lack of available data, its activity in rats cannot be definitively characterized. The guide also presents a comparison with the alternative AHR antagonist, CH-223191, for which cross-species data, including for rats, is available.

Executive Summary

GNF351 is a potent, full antagonist of the AHR with no observable partial agonist activity, a significant advantage over older antagonists like α-naphthoflavone.[1][2] It demonstrates strong antagonistic properties in both human and murine cell-based assays. While a higher concentration of GNF351 is required to counteract the effects of the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in mouse cells compared to human cells, this is attributed to the higher affinity of the murine AHR for TCDD, suggesting that the binding affinity of GNF351 itself is comparable between the two species.[2] In stark contrast, the parent compound of GNF351, SR1, is selective for human AHR and shows no activity against mouse or rat AHR.[3][4]

In vivo studies in mice have revealed that GNF351 has poor oral bioavailability, which restricts its systemic antagonistic effects, making it more suitable for targeted applications within the gastrointestinal tract.[5] Species-specific differences in the metabolism of GNF351 have also been noted between human and mouse liver microsomes.[5]

For comparative context, the AHR antagonist CH-223191 has been evaluated across human, mouse, and rat cell lines, providing a broader cross-species profile.

Quantitative Data Comparison

The following tables summarize the available quantitative data for GNF351 and the comparator AHR antagonist CH-223191.

Table 1: GNF351 Antagonist Activity and Binding Affinity

SpeciesAssay SystemParameterValueReference
HumanHepG2 40/6 cell reporter assay (vs. TCDD)IC₅₀8.5 nM[6]
MouseH1L1.1c2 cell reporter assay (vs. TCDD)IC₅₀116 nM
Humanized AHRMouse liver cytosol competition binding assayIC₅₀62 nM[1]
Rat--No data available-

Table 2: CH-223191 Antagonist Activity (vs. TCDD)

SpeciesAssay SystemParameterValueReference
HumanHG2L6.1c3 cell reporter assayIC₅₀0.2 µM[3]
MouseH1L1.1c2 cell reporter assayIC₅₀1.5 µM[3]
RatH4L1.1c4 cell reporter assayIC₅₀3.1 µM[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for assessing AHR antagonists.

AHR_Signaling_Pathway AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD, GNF351) AHR_complex AHR-HSP90-XAP2-p23 Ligand->AHR_complex Binding AHR_Ligand Ligand-AHR-HSP90-XAP2-p23 AHR_complex->AHR_Ligand AHR_Ligand_N Ligand-AHR AHR_Ligand->AHR_Ligand_N Translocation ARNT ARNT AHR_Ligand_N->ARNT Dimerization AHR_ARNT Ligand-AHR-ARNT ARNT->AHR_ARNT DRE DRE (DNA Response Element) AHR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Antagonist GNF351 (Antagonist) Antagonist->AHR_complex Competitive Binding

Figure 1: Simplified AHR Signaling Pathway.

Experimental_Workflow Experimental Workflow for AHR Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Mouse Model) Cell_Culture Culture AHR-responsive reporter cell lines (e.g., HepG2 40/6, H1L1.1c2) Treatment Treat cells with AHR agonist (e.g., TCDD) +/- varying concentrations of antagonist (GNF351) Cell_Culture->Treatment Reporter_Assay Measure reporter gene activity (e.g., Luciferase assay) Treatment->Reporter_Assay qPCR Measure mRNA expression of AHR target genes (e.g., CYP1A1) Treatment->qPCR Data_Analysis Data Analysis and Cross-Species Comparison Reporter_Assay->Data_Analysis Determine IC₅₀ qPCR->Data_Analysis Animal_Model Administer antagonist (GNF351) to mice (e.g., oral gavage) Agonist_Challenge Challenge with AHR agonist (e.g., β-naphthoflavone) Animal_Model->Agonist_Challenge Tissue_Harvest Harvest tissues (e.g., liver, intestine) Agonist_Challenge->Tissue_Harvest Analysis Analyze AHR target gene expression (e.g., qPCR) Tissue_Harvest->Analysis Analysis->Data_Analysis

Figure 2: AHR Antagonist Evaluation Workflow.

Experimental Protocols

AHR Reporter Gene Assay

This assay is used to determine the functional potency of an AHR antagonist in a cellular context.

1. Cell Culture:

  • Human hepatoma (HepG2 40/6) or murine hepatoma (H1L1.1c2) cells, which are stably transfected with a dioxin response element (DRE)-driven luciferase reporter plasmid, are cultured under standard conditions (e.g., 37°C, 5% CO₂).[2]

2. Treatment:

  • Cells are seeded in multi-well plates and allowed to attach.

  • Cells are then treated with a known AHR agonist (e.g., 5 nM TCDD for HepG2 40/6 or 2 nM TCDD for H1L1.1c2) in the presence of a range of concentrations of the AHR antagonist (e.g., GNF351) or vehicle control.[2]

3. Luciferase Assay:

  • After a specified incubation period (e.g., 4 hours), the cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer. The reduction in luciferase signal in the presence of the antagonist compared to the agonist-only control indicates antagonist activity.[2]

4. Data Analysis:

  • The IC₅₀ value, the concentration of antagonist that inhibits 50% of the agonist-induced reporter activity, is calculated from the dose-response curve.

Quantitative PCR (qPCR) for AHR Target Gene Expression

This method validates the findings from the reporter assay by measuring the expression of endogenous AHR target genes.

1. Cell Treatment and RNA Isolation:

  • Cells are treated as described in the reporter gene assay protocol.

  • Following treatment, total RNA is isolated from the cells using a suitable RNA extraction kit.

2. Reverse Transcription:

  • The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

3. qPCR:

  • The cDNA is used as a template for qPCR with primers specific for AHR target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene for normalization.[2]

4. Data Analysis:

  • The relative expression of the target genes is calculated to determine the extent of antagonism.

In Vivo Mouse Model of AHR Antagonism

This protocol assesses the efficacy of an AHR antagonist in a living organism.

1. Animal Dosing:

  • Male C57BL/6J mice are administered the AHR antagonist (e.g., GNF351 at 5 mg/kg) or vehicle control, typically via oral gavage.[5]

2. Agonist Administration:

  • Shortly after the antagonist administration, the mice are treated with an AHR agonist (e.g., β-naphthoflavone at 5 mg/kg).[5]

3. Tissue Collection:

  • After a defined period (e.g., 12 hours), the mice are euthanized, and tissues of interest (e.g., liver, ileum, colon) are collected.[5]

4. Gene Expression Analysis:

  • RNA is extracted from the tissues, and qPCR is performed to measure the expression levels of AHR target genes to assess the in vivo antagonist activity.[5]

Conclusion

GNF351 is a valuable tool for researchers studying the AHR signaling pathway, particularly due to its high potency and lack of partial agonism. It is an effective antagonist in both human and mouse systems, although its in vivo systemic application via oral administration is limited by poor absorption. The absence of data on the interaction of GNF351 with rat AHR is a notable gap in the current literature. For studies requiring a broader species cross-reactivity profile that includes rats, CH-223191 may serve as a suitable, albeit less potent in human and mouse cells, alternative. This guide provides a foundation for selecting the appropriate AHR antagonist based on the specific experimental model and research questions.

References

AHR Antagonist 5 Hemimaleate: A Promising Strategy to Overcome Anti-PD-1 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in immuno-oncology is emerging with the development of Aryl Hydrocarbon Receptor (AHR) antagonists. Among these, AHR antagonist 5 hemimaleate is showing significant promise in preclinical models, particularly in overcoming resistance to anti-PD-1 therapies. This guide provides a comparative overview of this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] Its activation in the tumor microenvironment is often associated with immunosuppression, contributing to tumor immune evasion and resistance to checkpoint inhibitors like anti-PD-1.[2][3] AHR activation can lead to the upregulation of immune checkpoint proteins, including PD-1 on T cells, thereby dampening the anti-tumor immune response.[4][5]

This compound is a potent and orally active small molecule inhibitor of the AHR, with an IC50 of less than 0.5 µM.[6][7][8] By blocking the AHR signaling pathway, this antagonist aims to reverse AHR-mediated immunosuppression and restore the efficacy of anti-PD-1 treatment.

Comparative Efficacy in Anti-PD-1 Resistant Models

Preclinical studies have demonstrated that the combination of this compound with an anti-PD-1 antibody results in significantly greater tumor growth inhibition compared to anti-PD-1 monotherapy in resistant models.[6][8]

Quantitative Data Summary
Treatment GroupDosage & AdministrationOutcomeReference
This compound10 mg/kg, p.o., daily for 3 weeksStatistically significant tumor growth inhibition as a single agent.[6]
Anti-PD-1 AntibodyNot specifiedModerate tumor growth inhibition.[6]
This compound + Anti-PD-1 Antibody10 mg/kg, p.o., daily for 3 weeks (AHRa) + Anti-PD-1Significantly inhibited tumor growth compared to anti-PD-1 alone.[6]

Mechanism of Action: Reversing Immune Suppression

The efficacy of this compound in combination with anti-PD-1 therapy is rooted in its ability to modulate the tumor microenvironment. The AHR pathway is a key player in tumor immune escape.[4] One of the primary mechanisms involves the metabolic byproduct kynurenine (B1673888) (Kyn), which is often produced by tumor cells.[4] Kynurenine acts as an endogenous ligand for AHR in T cells.[4]

Activation of AHR in T cells by kynurenine leads to the upregulation of PD-1 expression, contributing to T cell exhaustion and reduced anti-tumor immunity.[4] By blocking this pathway, this compound can potentially reduce PD-1 expression on tumor-infiltrating lymphocytes, thereby synergizing with anti-PD-1 antibodies to enhance the anti-tumor immune response.[3][5]

AHR_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_intervention Therapeutic Intervention Tumor Tumor Kynurenine Kynurenine Tumor->Kynurenine produces AHR_inactive AHR (inactive) Kynurenine->AHR_inactive binds & activates AHR_active AHR (active) AHR_inactive->AHR_active PD1 PD-1 Expression AHR_active->PD1 upregulates Exhaustion T Cell Exhaustion PD1->Exhaustion AHR_Antagonist AHR Antagonist 5 hemimaleate AHR_Antagonist->AHR_inactive blocks activation Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 blocks interaction Experimental_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, AHRa, αPD-1, Combo) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement repeated Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Immunophenotyping (Flow Cytometry) Endpoint->Analysis

References

Comparative Analysis of AHR Antagonists in Modulating Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, including the production of various cytokines. Its modulation by antagonists presents a promising therapeutic avenue for a range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of two prominent AHR antagonists, CH223191 and GNF351, focusing on their effects on cytokine production, supported by experimental data.

Overview of AHR Antagonists

AHR antagonists are small molecules that inhibit the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to an agonist, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of target genes, including those encoding for various cytokines. Antagonists disrupt this process, thereby modulating immune responses.[1][2]

CH223191 is a widely used AHR antagonist known for its high specificity and potency, with a reported IC50 of 30 nM in HepG2 cells. It acts by blocking the nuclear translocation and DNA binding of the AHR.[2] It is a "pure" antagonist, meaning it does not exhibit partial agonist activity at higher concentrations.[1]

GNF351 is another potent AHR antagonist with an IC50 of 62 nM.[3][4] It is recognized for its ability to act as a full antagonist, competing directly with ligands for the AHR binding pocket.[3][4] Unlike some other antagonists, GNF351 is devoid of partial agonist potential and can inhibit both DRE-dependent and -independent AHR activities.[5]

Comparative Data on Cytokine Modulation

The following table summarizes the available experimental data on the effects of CH223191 and GNF351 on the production of key pro-inflammatory and anti-inflammatory cytokines. It is important to note that the data is derived from different experimental systems, which should be considered when making direct comparisons.

AHR AntagonistCytokineCell Type/ModelStimulusAntagonist ConcentrationObserved EffectReference
CH223191 TNF-α (mRNA)Murine BV2 microglial cellsLPS (100 ng/mL)1 µMSignificant reduction in LPS-induced expression[6]
IL-1β (mRNA)Murine BV2 microglial cellsLPS (100 ng/mL)1 µMSignificant reduction in LPS-induced expression[6]
IL-6 (mRNA)Murine BV2 microglial cellsLPS (100 ng/mL)1 µMSignificant reduction in LPS-induced expression[6]
IL-6Caco-2/THP-1 co-cultureLPSNot specifiedAbrogated FICZ-mediated prevention of LPS-induced secretion[7]
IL-10Pulmonary leukocytes (in vivo)P. brasiliensis infectionNot specifiedGreat decrease in synthesis[8]
IL-17Pulmonary leukocytes (in vivo)P. brasiliensis infectionNot specifiedIncreased production at 96 hours post-infection[8]
IL-22 (mRNA)Splenocytes (in vivo, lupus mouse model)-Not specifiedSignificantly elevated[9]
GNF351 SAA1 (Acute Phase Protein regulated by IL-1β and IL-6)Huh7 cellsIL-1β (2 ng/mL) + IL-6 (2 ng/mL)1 µMFailed to mediate repression of cytokine-induced SAA1 expression[5]

Signaling Pathways and Experimental Workflow

AHR Signaling Pathway and Antagonist Intervention

The following diagram illustrates the canonical AHR signaling pathway and the mechanism by which antagonists like CH223191 and GNF351 exert their inhibitory effects.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_inactive AHR-Hsp90-XAP2-Src AHR_active Activated AHR AHR_inactive->AHR_active Ligand Agonist (e.g., TCDD, FICZ) Ligand->AHR_inactive Binds Antagonist Antagonist (CH223191, GNF351) Antagonist->AHR_inactive Blocks Binding AHR_ARNT AHR-ARNT Heterodimer DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiates Cytokines Cytokine Production (e.g., IL-6, TNF-α) Gene_Transcription->Cytokines AHR_active->AHR_ARNT Translocates & Heterodimerizes with ARNT Antagonist_Action AHR_active->Antagonist_Action Blocks Translocation

Caption: AHR signaling pathway and points of antagonist inhibition.

General Experimental Workflow for Assessing AHR Antagonist Effects on Cytokine Production

This diagram outlines a typical experimental procedure to quantify the impact of AHR antagonists on cytokine production in vitro.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis start Cell Culture (e.g., Macrophages, Microglia) pretreatment Pre-treatment with AHR Antagonist (e.g., CH223191, GNF351) start->pretreatment stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS) pretreatment->stimulation incubation Incubation (Time-course) stimulation->incubation harvest Harvest Supernatant and/or Cell Lysate incubation->harvest elisa ELISA (Protein Quantification) harvest->elisa Supernatant qpcr qRT-PCR (mRNA Quantification) harvest->qpcr Cell Lysate

Caption: A typical in vitro workflow for cytokine analysis.

Experimental Protocols

In Vitro Analysis of Cytokine mRNA Expression in Murine BV2 Microglial Cells
  • Cell Culture: Murine BV2 microglial cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with the AHR antagonist (e.g., 1 µM CH223191) or vehicle (DMSO) for 24 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours.

  • RNA Isolation and qRT-PCR: After stimulation, total RNA is extracted from the cells. The expression levels of target cytokine mRNAs (e.g., TNF-α, IL-1β, IL-6) are quantified using real-time quantitative reverse transcription PCR (qRT-PCR). Data are normalized to a housekeeping gene.[6]

In Vivo Analysis of Cytokine Production in a Fungal Infection Model
  • Animal Model: C57BL/6 mice are used.

  • Infection: Mice are infected with Paracoccidioides brasiliensis.

  • Treatment: Infected mice are treated with the AHR antagonist (e.g., CH223191).

  • Sample Collection: At specified time points post-infection (e.g., 96 hours and 2 weeks), lungs are harvested.

  • Cytokine Measurement: Pulmonary cytokine levels (e.g., IL-10, IL-17) are measured. The specific method for cytokine quantification (e.g., ELISA, flow cytometry for intracellular staining) would be detailed in the primary study.[8]

Acute-Phase Gene Repression Assay in Huh7 Cells
  • Cell Culture: Human hepatoma (Huh7) cells are cultured.

  • Pre-treatment: Cells are pre-treated for 1 hour with vehicle or the AHR antagonist (e.g., 1 µM GNF351).

  • Cytokine Stimulation: A combination of IL-1β (2 ng/mL) and IL-6 (2 ng/mL) is added to the wells.

  • Incubation: Cells are treated for an additional 6 hours.

  • RNA Isolation and qPCR: RNA is isolated from the cells, and the mRNA levels of the acute-phase protein SAA1 are analyzed by quantitative PCR.[5]

Conclusion

Both CH223191 and GNF351 are potent and specific AHR antagonists that can modulate cytokine production. The available data, although derived from different experimental settings, suggests that CH223191 can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Its effect on IL-10, an anti-inflammatory cytokine, appears to be inhibitory in the context of a fungal infection. GNF351's direct impact on cytokine production requires further investigation, as the reported study focused on its inability to repress a downstream acute-phase protein induced by IL-1β and IL-6.

The choice of antagonist for a specific research or therapeutic application will depend on the target cell type, the inflammatory context, and the desired cytokine modulation profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the differential effects of these and other AHR antagonists on the complex network of cytokine signaling.

References

AHR Antagonism in Oncology: A Comparative Analysis of IK-175 and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of the tumor microenvironment, playing a significant role in immune suppression. Its inhibition presents a promising therapeutic strategy to overcome resistance to immunotherapy and enhance anti-tumor responses. This guide provides a comparative analysis of the clinical trial results of a leading AHR antagonist, IK-175 (5 hemimaleate), alongside other AHR inhibitors in development, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

The AHR Signaling Pathway in Cancer

The AHR is a ligand-activated transcription factor that, upon binding to its ligands (such as kynurenine, a metabolite of tryptophan), translocates to the nucleus.[1][2] In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes. This activation can lead to the expression of genes that suppress the immune system, such as those promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes. By blocking this pathway, AHR antagonists like IK-175 aim to restore anti-tumor immunity.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR Complex (AHR, HSP90, etc.) Ligand->AHR_complex Binds AHR_ARNT AHR-ARNT Dimer AHR_complex->AHR_ARNT Translocation & Dimerization IK175 IK-175 IK175->AHR_complex Inhibits DRE DRE (DNA) AHR_ARNT->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, IL-10, PD-L1) DRE->Target_Genes Promotes Immune_Suppression Immune Suppression Target_Genes->Immune_Suppression

Figure 1: AHR Signaling Pathway and Inhibition by IK-175.

Clinical Trial Performance: IK-175 vs. Comparators

The clinical development of AHR antagonists is currently led by a few key players, with IK-175 and BAY 2416964 being the most prominent with publicly available Phase 1 data.

IK-175 (Ikena Oncology)

IK-175 is an oral, selective AHR inhibitor that has been evaluated in a Phase 1a/b clinical trial (NCT04200963) as both a monotherapy and in combination with the anti-PD-1 antibody nivolumab.[1][2] The study enrolled patients with advanced solid tumors, with a focus on urothelial carcinoma in the expansion cohorts.[1][2]

BAY 2416964 (Bayer)

BAY 2416964 is another oral AHR inhibitor that has undergone a Phase 1 first-in-human dose-escalation and expansion study (NCT04069026) in patients with advanced solid tumors.[3][4]

Other AHR Antagonists

Other AHR antagonists have been investigated, though with less mature clinical data in oncology. StemRegenin-1 (SR-1) has been primarily studied for its ability to promote the ex vivo expansion of hematopoietic stem cells.[5][6][7][8] Kyn-101 is a preclinical AHR antagonist that has shown anti-tumor activity in mouse models.[9] CH-223191 is a widely used research tool as a specific AHR antagonist, but its clinical development has been limited.[10][11][12][13]

Quantitative Data Summary

The following tables summarize the key clinical trial data for IK-175 and BAY 2416964.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicIK-175 (NCT04200963) - Urothelial Carcinoma CohortBAY 2416964 (NCT04069026) - Dose Escalation
Number of Patients 22 (11 monotherapy, 11 combination)[2]39[3][4]
Median Age (years) 70 (monotherapy), 69 (combination)61[4]
Tumor Types Urothelial Carcinoma[2]Colorectal, Breast, Pancreatic, and others[3][4]
Prior Therapies Heavily pretreated, all failed prior PD-1/L1 inhibitors[2]Majority had ≥3 prior lines of therapy[4]
AHR Expression Enriched for AHR+ tumors by IHC[1]Not specified as an inclusion criterion

Table 2: Safety and Tolerability

Adverse Event ProfileIK-175 (NCT04200963)BAY 2416964 (NCT04069026)
Most Common AEs Nausea, rash, fatigue, dysgeusia[1]Nausea, fatigue[3][4]
Grade ≥3 AEs Nausea, proteinuria, adrenal insufficiency (monotherapy); fatigue, dysgeusia (combination)[1]Nausea, fatigue[4]
Dose Limiting Toxicities Not reached[1]Not observed[4]
Recommended Phase 2 Dose 1200mg QD (monotherapy and combination)[1]Not explicitly stated in provided abstracts

Table 3: Efficacy

Efficacy EndpointIK-175 (NCT04200963) - Urothelial Carcinoma CohortBAY 2416964 (NCT04069026) - Evaluable Patients
Objective Response Rate (ORR) 1 confirmed partial response (monotherapy), 2 confirmed partial responses (combination)[1]1 partial response (thymoma)[3]
Disease Control Rate (DCR) 20% (monotherapy), 40% (combination)32.8% (stable disease)[3]
Duration of Response (DoR) Up to 11.7 months and ongoing[1]Not specified

Experimental Protocols

Detailed experimental protocols from clinical trials are often proprietary. However, based on published literature and trial descriptions, the following methodologies are key to evaluating AHR antagonists.

AHR Biomarker Analysis
  • Objective: To assess the level of AHR expression and pathway activation in tumor tissue and its correlation with clinical response.

  • Methodology:

    • Immunohistochemistry (IHC): Tumor biopsies are stained with an anti-AHR antibody to determine the percentage and intensity of nuclear AHR expression. For the IK-175 trial, a cutoff of ≥65% of tumor cells with 2+/3+ nuclear staining was used to define AHR+ patients.[1]

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tumor biopsies to measure the expression of AHR target genes such as CYP1A1 and IL-22.[14] A decrease in the expression of these genes following treatment with an AHR antagonist indicates target engagement.

Pharmacodynamic (PD) Assessment
  • Objective: To evaluate the biological effects of the AHR antagonist on the immune system.

  • Methodology:

    • Cytokine Profiling: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline and on-treatment. The levels of pro-inflammatory cytokines (e.g., IL-2, IL-9) and immunosuppressive cytokines are measured using techniques like ELISA or multiplex assays. An increase in pro-inflammatory cytokines is indicative of immune activation.[14]

    • Flow Cytometry: PBMCs and tumor-infiltrating lymphocytes are analyzed to determine the frequency and activation status of various immune cell populations, such as CD8+ T cells, Tregs, and natural killer (NK) cells.

Pharmacokinetic (PK) Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the AHR antagonist.

  • Methodology:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Plasma samples are collected at various time points after drug administration to measure the concentration of the drug and its metabolites. This data is used to calculate key PK parameters such as Cmax, Tmax, and half-life.

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 1 clinical trial of an AHR antagonist.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (Advanced Solid Tumors, Prior Therapies) Biomarker_Screening Tumor Biopsy for AHR Expression (IHC) Screening->Biomarker_Screening Dose_Escalation Dose Escalation Phase (Monotherapy & Combination) Biomarker_Screening->Dose_Escalation Dose_Expansion Dose Expansion Phase (e.g., Urothelial Carcinoma) Dose_Escalation->Dose_Expansion Safety_Monitoring AE Monitoring (CTCAE) Dose_Expansion->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis (Blood Samples) Safety_Monitoring->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biopsies, Blood) Safety_Monitoring->PD_Analysis Efficacy_Analysis Tumor Response Assessment (RECIST 1.1) PK_Analysis->Efficacy_Analysis PD_Analysis->Efficacy_Analysis

Figure 2: Phase 1 Clinical Trial Workflow for an AHR Antagonist.

Conclusion

The clinical development of AHR antagonists represents a promising new frontier in immuno-oncology. IK-175 has demonstrated a manageable safety profile and encouraging preliminary efficacy in heavily pretreated urothelial carcinoma patients, both as a monotherapy and in combination with an immune checkpoint inhibitor. Comparative data from other AHR antagonists like BAY 2416964 will be crucial in defining the therapeutic potential and optimal patient populations for this class of drugs. Continued research focusing on biomarker development and understanding the intricate role of the AHR pathway in different tumor types will be essential for the successful clinical translation of AHR-targeted therapies.

References

Safety Operating Guide

Proper Disposal of AHR Antagonist 5 Hemimaleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of AHR antagonist 5 hemimaleate, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Executive Summary

This compound and its free base, AHR antagonist 5, are not classified as hazardous substances or mixtures.[1] Disposal should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste. This guide provides detailed, step-by-step instructions for the handling and disposal of this compound, alongside relevant technical data and procedural diagrams to ensure safe and effective implementation in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for AHR antagonist 5 is provided below. Researchers should note that the hemimaleate salt form may have slightly different physical properties, but the core chemical characteristics relevant to disposal remain the same.

PropertyValueReference
Chemical Formula C25H27Cl3FN7 (for AHR antagonist 5)[1]
Molecular Weight 550.89 g/mol (for AHR antagonist 5)[1]
CAS Number 2247953-39-3 (for AHR antagonist 5)[1]
IC50 < 0.5 µM[2][3][4]
Hazard Classification Not a hazardous substance or mixture[1]

Proper Disposal Procedures

As this compound is not considered a hazardous chemical, the disposal procedures are straightforward. The primary goal is to prevent the release of the chemical into the environment and to ensure the safety of all personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Decontamination of Labware

All labware (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound should be thoroughly decontaminated.

  • Rinse all contaminated labware with a suitable solvent, such as ethanol (B145695) or acetone, to remove any residual compound.

  • Collect the solvent rinse into a designated, clearly labeled waste container for non-hazardous chemical waste.

  • After the initial solvent rinse, wash the labware with soap and water as per standard laboratory procedure.

Step 3: Disposal of Unused or Waste Material

Unused this compound and any waste material containing the compound should be disposed of as non-hazardous chemical waste.

  • Solid Waste:

    • Place any solid waste (e.g., contaminated weigh boats, paper towels) into a clearly labeled, sealed container for non-hazardous solid chemical waste.

    • If disposing of the pure compound, ensure it is in a securely sealed and labeled container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including the solvent rinses from decontamination, into a designated, clearly labeled container for non-hazardous liquid chemical waste.

    • Ensure the waste container is compatible with the solvents used.

Step 4: Final Disposal

Arrange for the disposal of the non-hazardous chemical waste containers through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific guidelines for chemical waste disposal.

Signaling Pathway and Experimental Workflow

To provide further context for researchers working with this compound, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for an AHR antagonist assay.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD) AHR_complex Inactive AHR Complex (AHR, Hsp90, AIP) Ligand->AHR_complex Binds AHR_active Active AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Dimerizes AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Modulates AHR_Antagonist AHR Antagonist 5 AHR_Antagonist->AHR_complex Inhibits Binding

Caption: AHR Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Compound_Prep 2. Prepare AHR Agonist and Antagonist 5 Solutions Incubation 3. Incubate Cells with AHR Agonist +/- Antagonist 5 Compound_Prep->Incubation Lysis 4. Cell Lysis Incubation->Lysis Reporter_Assay 5. Luciferase Reporter Assay (Measures XRE activity) Lysis->Reporter_Assay Data_Analysis 6. Data Analysis (Determine IC50 of Antagonist 5) Reporter_Assay->Data_Analysis

Caption: Typical Experimental Workflow for an AHR Antagonist Cell-Based Assay.

By adhering to these disposal procedures and understanding the context of this compound's mechanism of action, researchers can maintain a safe and efficient laboratory environment.

References

Essential Safety and Logistics for Handling AHR Antagonist 5 Hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure. The required level of PPE will vary based on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- N/A
Handling of Powders/Solids (e.g., weighing, aliquoting) - Chemical splash goggles- Disposable lab coat or gown- Double nitrile gloves- Closed-toe shoes- Face shield- Respiratory protection (e.g., N95 respirator or higher, based on risk assessment)- Hair bonnet- Shoe covers
Handling of Liquids/Solutions (e.g., reconstitution, dilutions) - Chemical splash goggles- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- Face shield (if splash risk is high)- Chemical-resistant apron
Waste Disposal - Chemical splash goggles- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- Heavy-duty outer gloves (if handling large volumes of waste)

Operational Plan: Step-by-Step Guidance

A clear and concise plan for handling AHR Antagonist 5 Hemimaleate is essential to prevent contamination and ensure a safe working environment.

Preparation
  • Designated Area: All work with the compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, especially when handling the solid form.

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weigh boats, vials, solvents, and waste containers.

  • Review Procedures: Thoroughly review the experimental protocol and this safety guidance.

Handling the Solid Compound
  • Weighing: Perform all weighing of the powdered compound within a chemical fume hood or powder containment hood to minimize inhalation risk. Use a dedicated, clean spatula and a disposable weigh boat.

  • Aliquotting: If dividing the compound into smaller portions, do so within the containment of a fume hood.

Solution Preparation
  • Reconstitution: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Mixing: Cap the vial securely before vortexing or sonicating to ensure the compound is fully dissolved.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and spills using an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: shoe covers, outer gloves, gown, face shield/goggles, hair bonnet, inner gloves, and finally, respirator. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, weigh boats, and disposable lab coats, into a clearly labeled hazardous waste container.

    • This container should be designated for "potent compound waste" or as per your institution's specific guidelines.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealed, labeled hazardous waste container.

    • Do not dispose of solutions down the drain.

  • Empty Containers:

    • Rinse empty stock vials with a suitable solvent (e.g., the solvent used for reconstitution) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty vial before disposing of it in the appropriate laboratory glass waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_protocol Review Protocol & Safety Info gather_materials->review_protocol weigh_solid Weigh Solid Compound review_protocol->weigh_solid prep_solution Prepare Stock/Working Solutions weigh_solid->prep_solution experiment Conduct Experiment prep_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_solid Collect Solid Waste wash_hands->collect_solid collect_liquid Collect Liquid Waste wash_hands->collect_liquid dispose_waste Dispose via EHS collect_solid->dispose_waste collect_liquid->dispose_waste

Caption: Workflow for the safe handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。